Technical Documentation Center

214852-39-8 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 214852-39-8
  • CAS: 214852-39-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of CAS 214852-39-8 Fmoc-D-Asp(OPp)-OH

Strategic Utilization of 2-Phenylisopropyl Esters for Orthogonal Functionalization and Aspartimide Suppression Executive Summary Fmoc-D-Asp(OPp)-OH (CAS 214852-39-8) is a specialized amino acid derivative designed for hi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 2-Phenylisopropyl Esters for Orthogonal Functionalization and Aspartimide Suppression

Executive Summary

Fmoc-D-Asp(OPp)-OH (CAS 214852-39-8) is a specialized amino acid derivative designed for high-fidelity Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard aspartic acid derivatives protected with tert-butyl (OtBu) groups, the 2-phenylisopropyl (OPp / 2-PhiPr) ester offers a unique "quasi-orthogonal" reactivity profile. It combines the steric bulk necessary to suppress base-catalyzed aspartimide formation with hyper-acid lability , allowing for selective on-resin deprotection using dilute trifluoroacetic acid (1% TFA). This monograph details the physicochemical properties, mechanistic advantages, and experimental protocols for leveraging this compound in the synthesis of complex, cyclic, or modified D-peptides.

Part 1: Chemical Identity & Structural Analysis

The structural architecture of CAS 214852-39-8 is defined by three functional components: the N-terminal Fmoc group for base-labile chain assembly, the D-Aspartic acid backbone for stereochemical diversity (e.g., in peptidomimetics), and the critical 2-phenylisopropyl (OPp) side-chain ester.

1.1 Structural Specifications
PropertySpecification
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-2-phenylisopropyl ester
Common Synonyms Fmoc-D-Asp(OPp)-OH; Fmoc-D-Asp(O-2-PhiPr)-OH
CAS Number 214852-39-8
Molecular Formula C₂₈H₂₇NO₆
Molecular Weight 473.53 g/mol
Chiral Purity ≥ 99.8% (D-enantiomer)
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO; Insoluble in Water
Storage +2°C to +8°C (Desiccated); Long-term at -20°C
1.2 Stereochemical Significance

The D-configuration of this derivative is pivotal for drug development. D-amino acids are frequently incorporated into therapeutic peptides to:

  • Induce specific secondary structures (e.g., β-turns) that stabilize the peptide conformation.

  • Enhance metabolic stability by resisting enzymatic degradation (proteolysis) in vivo.

  • Modulate receptor binding affinity through mirror-image interactions.

Part 2: The "OPp" Advantage – Mechanism of Action

The 2-phenylisopropyl (OPp) group serves a dual purpose that resolves a common tension in peptide chemistry: the need for orthogonality versus the need for stability .

2.1 Suppression of Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser. Under basic conditions (e.g., 20% piperidine during Fmoc removal), the backbone amide nitrogen can attack the side-chain ester, forming a succinimide ring (aspartimide). This leads to racemization and chain termination.

  • Mechanism: The OPp group provides significant steric hindrance due to the bulky phenyl and gem-dimethyl groups. This steric shield impedes the nucleophilic attack of the backbone nitrogen, significantly reducing aspartimide rates compared to benzyl (OBzl) or allyl (OAll) esters.

  • Comparison: While not as sterically demanding as the 3-methylpent-3-yl (OMpe) group, OPp offers a superior balance of protection and removability.

2.2 Quasi-Orthogonality (Hyper-Acid Lability)

The defining feature of the OPp group is its sensitivity to dilute acid.

  • Standard OtBu: Requires ~95% TFA for cleavage.

  • OPp (2-PhiPr): Cleaves quantitatively with 1% TFA in DCM .

This property allows the OPp group to be removed on-resin while leaving other acid-labile groups (like Boc on Lysine or tBu on Serine) intact. This is critical for side-chain-to-side-chain cyclization (e.g., lactam bridges) or site-specific modification.

2.3 Mechanistic Diagram

The following diagram illustrates the selective deprotection pathway enabled by Fmoc-D-Asp(OPp)-OH.

SPPS_Workflow cluster_prevention Aspartimide Prevention Mechanism Start Resin-Bound Peptide (Fmoc-D-Asp(OPp)-...-Lys(Boc)-...) Step1 Selective Deprotection (1% TFA / DCM) Start->Step1 Removes OPp only Intermediate Free Side Chain Asp (COOH exposed) Lys(Boc) remains intact Step1->Intermediate Step2 On-Resin Modification (e.g., Cyclization / Labeling) Intermediate->Step2 Activation (PyBOP/DIEA) Final Final Cleavage (95% TFA) Step2->Final Removes Boc/Pbf/Trt Product Final Peptide (Fully Deprotected) Final->Product Mech OPp Steric Bulk Blocks Backbone N-Attack

Caption: Workflow showing the selective removal of the OPp group with 1% TFA, enabling on-resin modification without disturbing other protecting groups.

Part 3: Experimental Protocols
3.1 Selective On-Resin Deprotection (OPp Removal)

This protocol is designed to remove the OPp group without affecting Boc, tBu, or Trt groups.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) – Scavenger is critical to prevent trityl cation re-attachment if Trt groups are present.

Procedure:

  • Wash: Wash the resin 3x with DCM to remove traces of DMF.

  • Prepare Solution: Mix 1% TFA (v/v) and 5% TIS (v/v) in DCM.

  • Incubate: Add the solution to the resin. Shake gently for 2 minutes.

  • Drain & Repeat: Drain the vessel. Repeat the addition and shaking step 5–10 times.

    • Note: Short bursts are better than long incubations to prevent premature loss of Boc groups.

  • Neutralize: Wash resin 3x with DCM, then 3x with 5% DIEA in DCM to neutralize residual acid.

  • Verify: Perform a Kaiser test (if Asp is N-terminal) or proceed to cyclization.

3.2 Coupling Conditions

Fmoc-D-Asp(OPp)-OH couples using standard Fmoc chemistry protocols.

  • Activator: DIC/Oxyma Pure or HBTU/DIEA.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Time: 45–60 minutes at room temperature.

  • Pre-activation: Minimize pre-activation time (< 2 mins) to avoid initial racemization.

3.3 Final Cleavage (Global Deprotection)

If selective deprotection is not required, the OPp group will be removed quantitatively during the standard final cleavage.

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

  • Time: 2–3 hours.

  • Result: Yields the free D-Aspartic acid side chain.

Part 4: Quality Control & Handling
4.1 Solubility Profile
  • DCM: High solubility (>100 mg/mL). Preferred solvent for coupling.

  • DMF: Soluble.

  • Water: Insoluble.

  • Ether: Insoluble (used for precipitation).

4.2 Analytical Verification
  • HPLC: Use a C18 column with an Acetonitrile/Water gradient (0.1% TFA). The OPp ester makes the compound more hydrophobic than Fmoc-Asp(OH)-OH, resulting in a later retention time.

  • NMR: ¹H-NMR should show the characteristic gem-dimethyl signals of the isopropyl group (~1.5 ppm) and the aromatic protons of the phenyl ring.

  • Chiral Purity: Critical for D-amino acids. Verify using a chiral column (e.g., Chiralpak AD-H) to ensure <0.5% L-isomer contamination.

References
  • Novabiochem . (2024). Fmoc-Asp(O-2-PhiPr)-OH Product Specification. Merck KGaA. Link

  • Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 37(24), 4243-4246. Link

  • Yue, C., Thierry, J., & Potier, P. (1993). 2-Phenylisopropyl esters as carboxyl protecting groups in the synthesis of peptides.[1] Tetrahedron Letters, 34(2), 323-326. Link

  • White, P. (2002). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

  • Chem-Impex International . (2024). Fmoc-D-Asp(2-phenylisopropyl ester)-OH Technical Data. Link

Sources

Exploratory

benefits of using Fmoc-D-Asp(2-phenylisopropyl ester)-OH in peptide synthesis

This guide details the strategic application of Fmoc-D-Asp(2-phenylisopropyl ester)-OH (often abbreviated as Fmoc-D-Asp(O-2-PhiPr)-OH ) in Solid-Phase Peptide Synthesis (SPPS).[1] While standard tert-butyl ( ) protection...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Fmoc-D-Asp(2-phenylisopropyl ester)-OH (often abbreviated as Fmoc-D-Asp(O-2-PhiPr)-OH ) in Solid-Phase Peptide Synthesis (SPPS).[1]

While standard tert-butyl (


) protection is sufficient for linear sequences, it lacks the chemical orthogonality required for complex side-chain modifications and can fail in "difficult" sequences prone to aspartimide formation.[1] The 2-phenylisopropyl ester offers a dual advantage: hyper-acid lability  for selective deprotection and steric bulk  to suppress side reactions.[1][2]

[1]

Part 1: Executive Summary & The Core Problem

In the engineering of therapeutic peptides—particularly peptidomimetics utilizing D-amino acids to resist proteolysis—maintaining chiral integrity and enabling complex topologies (like cyclization) is paramount.

The Problem:

  • Aspartimide Formation: In sequences like D-Asp-Gly or D-Asp-Ser , the free nitrogen of the subsequent residue attacks the side-chain ester of Aspartate during Fmoc removal (basic conditions).[1] This forms an aspartimide (succinimide) ring, leading to racemization (loss of D-chirality) and

    
    -peptide formation.[1]
    
  • Lack of Orthogonality: Standard

    
     esters cleave only under harsh conditions (95% TFA), making it impossible to selectively modify the Asp side chain while the peptide is still anchored to the resin.
    

The Solution: Fmoc-D-Asp(O-2-PhiPr)-OH introduces a bulky, hyper-acid-labile protecting group.[1]

  • Mechanism: The 2-phenylisopropyl group is cleaved by 1% TFA (leaving ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    groups intact), enabling "on-resin" side-chain engineering.[1]
  • Structure: The steric bulk of the phenyl-isopropyl moiety shields the

    
    -carboxyl group, reducing the rate of aspartimide cyclization compared to less hindered esters.
    

Part 2: Critical Analysis of Benefits

The Primary Benefit: True Orthogonality (The "1% TFA Switch")

The defining feature of the O-2-PhiPr group is its ability to be removed under mild acidic conditions that do not affect standard side-chain protection (e.g., Lys(Boc), Glu(OtBu), Arg(Pbf)).

  • Application: This is the "gold standard" reagent for synthesizing Lactam-bridged peptides (Head-to-Side-Chain or Side-Chain-to-Side-Chain).[1]

  • Workflow:

    • Incorporate Fmoc-D-Asp(O-2-PhiPr)-OH and a partner amine (e.g., Fmoc-Lys(Mtt)-OH ).[1]

    • Treat resin with 1% TFA in DCM.[1][3] This removes only the 2-PhiPr and Mtt groups.[1]

    • Perform on-resin cyclization (amide bond formation) between the free Asp-COOH and Lys-NH

      
      .[1]
      
    • Continue synthesis or perform final cleavage (95% TFA).[1]

Suppression of Aspartimide & Racemization

For D-amino acid peptides, preserving stereochemistry is non-negotiable.[1] Aspartimide formation proceeds via a base-catalyzed ring closure.[1][4]

  • Steric Shielding: The 2-phenylisopropyl group is significantly bulkier than a methyl or benzyl ester, and offers different conformational protection than a tert-butyl group.[1] This bulk increases the energy barrier for the nucleophilic attack by the backbone amide nitrogen.

  • D-Isomer Stability: Since aspartimide formation leads to rapid racemization (scrambling D to L), using O-2-PhiPr helps ensure the final product retains the specific D-configuration required for biological activity.[1]

Prevention of Diketopiperazine (DKP) Formation

When D-Asp is located at the C-terminus (or penultimate position), there is a high risk of DKP formation—a reaction where the N-terminal amine attacks the C-terminal ester, cleaving the dipeptide off the resin. The bulk of the 2-PhiPr ester hinders this back-biting mechanism, improving yield for C-terminal D-Asp sequences.[1]

Part 3: Comparative Data Analysis

The following table contrasts O-2-PhiPr with standard and other specialized protecting groups.

FeatureO-2-PhiPr (2-phenylisopropyl) OtBu (tert-butyl) OMpe (3-methylpent-3-yl) OAll (Allyl)
Cleavage Condition 1% TFA (Mild Acid)95% TFA (Strong Acid)95% TFA (Strong Acid)Pd(PPh

)

(Catalytic)
Base Stability Stable (Piperidine)StableStableStable
Orthogonality Yes (vs. OtBu/Boc)No (Standard)NoYes
Aspartimide Protection High (Bulky)ModerateVery High (Specialized)Low
Primary Use Case Cyclization / Modification Standard SynthesisDifficult Sequences (Asp-Gly)Cyclization (requires Pd)

Analyst Note: If your sole problem is aspartimide in a linear sequence, OMpe is technically superior. However, if you require both aspartimide reduction and selective side-chain access (e.g., for attaching a fluorophore or drug payload to the D-Asp), O-2-PhiPr is the required choice.[1]

Part 4: Visualization of Mechanisms

Diagram 1: Orthogonal Cyclization Strategy

This workflow demonstrates the selective deprotection capability of Fmoc-D-Asp(O-2-PhiPr)-OH.[1]

OrthogonalStrategy Resin Peptide-Resin Assembly (Fmoc-SPPS) Protected Sequence Contains: Lys(Mtt) ... D-Asp(O-2-PhiPr) Resin->Protected MildAcid Step 1: Selective Deprotection (1% TFA in DCM) Protected->MildAcid FreeSideChains Result: Free Side Chains Lys-NH2 ... D-Asp-COOH (Other residues remain protected) MildAcid->FreeSideChains Removes Mtt & 2-PhiPr Cyclization Step 2: On-Resin Cyclization (PyBOP/DIEA) FreeSideChains->Cyclization Amide Bond Formation FinalCleavage Step 3: Final Cleavage (95% TFA) Cyclization->FinalCleavage Removes Boc/OtBu/Pbf Product Final Cyclic Peptide (Lactam Bridge Intact) FinalCleavage->Product

Caption: Workflow for utilizing the acid-lability of O-2-PhiPr to create side-chain lactam bridges.

Diagram 2: Aspartimide Suppression Mechanism

Visualizing how steric bulk prevents the "Back-Biting" side reaction.[1]

AspartimideBlock Start Fmoc Removal (Piperidine) Intermediate Free Amine formed on Next Residue (Gly) Start->Intermediate Attack Nucleophilic Attack on Asp Side Chain? Intermediate->Attack OtBu_Path Standard OtBu: Lower Steric Bulk -> Ring Closure -> Aspartimide Attack->OtBu_Path High Risk PhiPr_Path O-2-PhiPr: High Steric Bulk -> BLOCKS Attack -> Linear Peptide Attack->PhiPr_Path Protected

Caption: Steric hindrance of the 2-phenylisopropyl group prevents the nitrogen attack required for ring closure.[1]

Part 5: Experimental Protocols

Protocol A: Selective Side-Chain Deprotection (1% TFA)

Use this protocol to expose the D-Asp carboxyl group without cleaving the peptide from the resin.

  • Preparation: Swell the resin (containing Fmoc-D-Asp(O-2-PhiPr)-OH) in DCM.[1]

  • Acid Wash: Treat the resin with a solution of 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM .

    • Note: The TIS acts as a scavenger for the trityl/phenylisopropyl cations.

  • Cycling: Flow the solution through the resin or shake for 2 minutes . Drain.

  • Repetition: Repeat the acid wash 10 times . (Total time approx. 20-30 mins).[1]

    • Visual Check: If removing Mtt simultaneously, the solution will turn yellow/orange. Continue until the solution drains clear.

  • Neutralization: Wash resin with DCM (3x), then 5% DIPEA in DMF (3x) to neutralize the generated carboxylate and amine salts.

  • Wash: Wash extensively with DMF (5x). The resin is now ready for cyclization coupling.

Protocol B: Standard Coupling

Fmoc-D-Asp(O-2-PhiPr)-OH couples similarly to standard amino acids but requires care to prevent premature loss if acidic activators are used for prolonged periods.[1]

  • Activator: DIC/Oxyma Pure is recommended.[1] Avoid highly acidic additives if coupling times exceed 2 hours.[1]

  • Stoichiometry: Use 3-4 equivalents relative to resin loading.

  • Monitoring: Standard Kaiser test or Chloranil test.

Protocol C: Final Cleavage (If used as standard protection)

If you are not selectively deprotecting and just using it for bulk:

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H

    
    O.[1]
    
  • Time: 2-3 hours. The 2-PhiPr group cleaves very rapidly (faster than OtBu), so standard protocols are perfectly safe.[1]

References

  • Merck / Novabiochem . (2025).[1] Fmoc-Asp(O-2-PhiPr)-OH Product Guide and Applications. Sigma-Aldrich.[1][5] Link[1]

  • Eveson, A. et al. (2014).[1][6] Aspartimide formation and its prevention in Fmoc SPPS. Merck Millipore Whitepaper (Novabiochem Innovations).[1] Link

  • Paradís-Bas, M. et al. (2016).[1] The 2-phenylisopropyl ester as a protecting group for the side chain of aspartic acid.[3][7] Journal of Peptide Science. Link[1]

  • Behrendt, R. et al. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • BenchChem . (2025).[1] 2-PhiPr Protecting Group: An In-depth Technical Guide. Link[1]

Sources

Foundational

The Chiral Shield: A Technical Guide to D-Amino Acid Derivatives in Enhancing Therapeutic Peptide Stability

Abstract The therapeutic promise of peptides is often curtailed by their inherent instability, primarily due to rapid proteolytic degradation in vivo. This technical guide provides an in-depth exploration of a powerful a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic promise of peptides is often curtailed by their inherent instability, primarily due to rapid proteolytic degradation in vivo. This technical guide provides an in-depth exploration of a powerful and widely adopted strategy to overcome this limitation: the incorporation of D-amino acid derivatives. Moving beyond a simple recitation of facts, this guide delves into the causal mechanisms, strategic considerations, and practical methodologies that underpin the use of D-amino acids in modern peptide drug development. We will examine the impact of this chiral substitution on proteolytic resistance, receptor interaction, and overall bioactivity, supported by quantitative data, detailed experimental protocols, and illustrative biochemical pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemical control as a tool to create more robust and effective peptide therapeutics.

The Fundamental Challenge: The Ephemeral Nature of Therapeutic Peptides

Peptides offer exceptional therapeutic potential due to their high specificity, potent activity, and favorable safety profiles.[1] However, their clinical utility is frequently hampered by a critical pharmacokinetic flaw: a short in vivo half-life.[2] This instability is predominantly caused by enzymatic degradation. The body's proteases and peptidases—enzymes such as trypsin, chymotrypsin, and various exopeptidases—are highly efficient at recognizing and cleaving peptide bonds formed between naturally occurring L-amino acids.[3] This rapid breakdown necessitates frequent, often high-dose, administrations, which can limit patient compliance and therapeutic efficacy.

The core of the problem lies in stereospecificity. Proteolytic enzymes have active sites that are exquisitely evolved to recognize the specific three-dimensional geometry of L-amino acid residues.[4] This lock-and-key interaction is the first step in the hydrolytic cleavage of the peptide backbone.

cluster_0 In Vivo Environment Peptide_L Therapeutic L-Peptide Protease Proteolytic Enzyme (e.g., Trypsin, Chymotrypsin) Peptide_L->Protease Stereospecific Recognition Degraded Inactive Fragments Protease->Degraded Peptide Bond Cleavage

Figure 1: Enzymatic Degradation of L-Peptides.

To unlock the full potential of peptide drugs, a strategy is required to shield them from this enzymatic onslaught without compromising their therapeutic function.

The D-Amino Acid Solution: A Stereochemical Shield

The most elegant and effective strategy to confer proteolytic resistance is the substitution of L-amino acids with their non-proteinogenic mirror images, or enantiomers: D-amino acids.[5] Because D-amino acids possess the same side chains but an inverted stereochemistry at the α-carbon, they are not recognized by the active sites of most endogenous proteases.[6] The introduction of a D-amino acid at or near a cleavage site acts as a "stereochemical shield," sterically hindering the enzyme's ability to bind and catalyze hydrolysis.[3] This simple yet profound change can dramatically increase a peptide's half-life in biological fluids.[7]

There are three primary strategies for incorporating D-amino acids:

  • Single or Multiple D-Amino Acid Substitution: Replacing specific L-amino acids known to be protease cleavage sites with their D-enantiomers. This is a targeted approach to block degradation at the most vulnerable points in the sequence.[8]

  • All-D-Peptides (Enantiomers): Synthesizing the entire peptide using only D-amino acids. This provides global protection against proteolysis.[9]

  • Retro-Inverso Peptides: This sophisticated approach involves reversing the sequence of the peptide and synthesizing it entirely from D-amino acids.[6][10] The result is a peptide where the backbone amide bonds are reversed, but the spatial orientation of the side chains closely mimics the original L-peptide, potentially preserving biological activity while ensuring high stability.[11]

Impact on Peptide Conformation, Binding, and Bioactivity

While the primary benefit of D-amino acid incorporation is enhanced stability, it is not a pharmacologically neutral modification. The stereochemistry of amino acid residues is a critical determinant of a peptide's secondary and tertiary structure, which in turn governs its interaction with biological targets.[3]

  • Conformational Changes: Introducing a D-amino acid can disrupt or alter secondary structures like α-helices and β-sheets.[12] While sometimes detrimental, this can also be advantageous, for instance, by promoting a specific turn structure that enhances binding affinity.[8]

  • Receptor Binding: The effect on receptor binding is highly context-dependent. If an L-amino acid's specific stereochemistry is crucial for a key hydrogen bond or hydrophobic interaction with the receptor, its replacement with a D-amino acid can decrease or abolish binding.[13] Conversely, the new conformation might present a more favorable binding interface, leading to increased affinity.[6] In cases where the peptide's mechanism does not rely on a chiral receptor (e.g., antimicrobial peptides that disrupt lipid membranes), activity is often maintained or even improved.[9]

  • Bioactivity: Ultimately, the biological activity is a composite of stability and receptor interaction. A modest decrease in binding affinity might be more than compensated for by a dramatic increase in the peptide's in vivo half-life, resulting in a net increase in therapeutic efficacy.

Data-Driven Insights: Quantitative Stability Analysis

The theoretical benefits of D-amino acid incorporation are borne out by extensive experimental data. The following table summarizes comparative stability studies, showcasing the dramatic increase in peptide half-life (t½) achieved through various D-amino acid modification strategies when incubated in biological matrices.

Peptide / AnalogueD-Amino Acid Content / StrategyAssay ConditionHalf-life (L-Peptide)Half-life (D-Modified Peptide)Fold IncreaseCitation(s)
GLP-1All-D-amino acid analogueProteinase K< 1 hour> 4.8 hours (80% remaining at 6h)> 4.8[14]
PTH (1-34)All-D-amino acid analogueProteinase K< 1 hour> 5.1 hours (85% remaining at 6h)> 5.1[14]
pNPY Analogue 1L-PeptideHuman Blood Plasma3.2 hoursN/AN/A[15]
pNPY Analogue 2L-PeptideHuman Blood Plasma43.5 hoursN/AN/A[15]
MUC2 Epitope PeptideC- and N-terminal D-aa substitutions50% Human Serum~24 hours> 96 hours (Completely stable)> 4[8]
IF7Retro-inverso analogue (RIF7)Mouse Plasma~30 minutes> 4 hours> 8[9]
VH434D-amino acid incorporation (VH445)Not Specified1.16 hours3.03 hours2.6[2]

Table 1: Comparative Proteolytic Stability of L-Peptides and their D-Amino Acid-Modified Analogues.

Case Studies in Therapeutic Design

GLP-1 Receptor Agonists for Diabetes

Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone that stimulates insulin secretion, but its native form is degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) within minutes.[8] To create effective therapeutics for type 2 diabetes, analogues were developed with enhanced stability. One key strategy involves substituting the L-Alanine at position 8, the DPP-4 cleavage site, with a non-proteinogenic amino acid like D-Alanine or aminoisobutyric acid (Aib).[16] This single chiral switch blocks DPP-4 recognition, significantly extending the peptide's half-life and enabling effective glycemic control.[17]

cluster_0 Pancreatic β-Cell GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Vesicle Exocytosis PKA->Insulin Promotes GLP1_DAla D-Ala Stabilized GLP-1 Analogue GLP1_DAla->GLP1R Binds & Activates DPP4 DPP-4 Enzyme GLP1_DAla->DPP4 Resists Degradation

Caption: D-Ala stabilized GLP-1 agonists resist DPP-4 and activate insulin secretion.
D-Peptide Inhibitors of HIV-1 Entry

HIV-1 entry into host cells is mediated by the gp41 protein, which undergoes a conformational change to form a six-helix bundle, fusing the viral and cellular membranes. Peptides that mimic portions of this structure can inhibit fusion, but L-peptides are susceptible to degradation. Using a technique called mirror-image phage display, researchers have developed potent D-peptide inhibitors that target a highly conserved pocket on the gp41 pre-hairpin intermediate.[18] These D-peptides are not only resistant to proteolysis but also bind with high affinity, physically preventing the formation of the six-helix bundle and blocking viral entry.[19]

cluster_0 HIV-1 Fusion Cascade Prehairpin gp41 Pre-hairpin Intermediate SixHelix 6-Helix Bundle (Fusogenic State) Prehairpin->SixHelix Conformational Collapse D_Peptide D-Peptide Inhibitor Prehairpin->D_Peptide Fusion Membrane Fusion & Viral Entry SixHelix->Fusion D_Peptide->Prehairpin Binds to Pocket D_Peptide->SixHelix Blocks Formation

Sources

Exploratory

understanding the 2-phenylisopropyl ester orthogonal protection strategy

An In-Depth Technical Guide to the 2-Phenylisopropyl Ester (OPP) Orthogonal Protection Strategy Authored by a Senior Application Scientist This guide provides a comprehensive overview of the 2-phenylisopropyl (OPP) ester...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2-Phenylisopropyl Ester (OPP) Orthogonal Protection Strategy

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the 2-phenylisopropyl (OPP) ester protection strategy, a cornerstone technique in modern synthetic organic chemistry. We will delve into the core principles of the OPP group, its strategic advantages in complex molecular synthesis, and provide detailed, field-tested protocols for its application and removal. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for carboxylic acid protection.

The Strategic Imperative for Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and natural product total synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Orthogonal protecting group strategies are the bedrock of this selectivity, allowing for the deprotection of one functional group under a specific set of conditions while others remain intact. The 2-phenylisopropyl (OPP) ester has emerged as a valuable tool in this context, offering a unique acid-lability that distinguishes it from other common protecting groups.

The OPP group is prized for its remarkable stability to a wide range of reaction conditions, including those that would cleave other acid-labile groups like the Boc group. This stability, coupled with its clean and efficient removal under very mild acidic conditions, makes it an ideal choice for complex synthetic routes where precise control is essential.

The 2-Phenylisopropyl (OPP) Ester: A Mechanistic Deep Dive

The utility of the OPP ester lies in the nuanced stability of the 2-phenylisopropyl carbocation, which is formed during the deprotection step. This tertiary benzylic carbocation exhibits a "happy medium" of stability—stable enough to be formed under mild acidic conditions but not so stable as to require harsh, potentially damaging reagents for its generation.

Mechanism of Deprotection

The cleavage of the OPP ester proceeds via an AAL1 (unimolecular, alkyl-oxygen cleavage) mechanism. This pathway is initiated by protonation of the ester carbonyl, followed by the departure of the stable 2-phenylisopropyl carbocation. This carbocation is then quenched by a nucleophile or undergoes elimination to form α-methylstyrene.

G cluster_0 OPP Ester Deprotection Mechanism A OPP-Protected Carboxylic Acid B Protonated Ester A->B H+ (e.g., TFA) C Carboxylic Acid + 2-Phenylisopropyl Carbocation B->C Cleavage D α-Methylstyrene C->D Elimination

Caption: The AAL1 mechanism for the acid-catalyzed deprotection of a 2-phenylisopropyl ester.

The key to the OPP group's orthogonality is the significantly lower concentration of acid required for its cleavage compared to other acid-labile groups. For instance, the OPP group can be cleaved with as little as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which groups like the Boc (tert-butyloxycarbonyl) group remain largely intact.

Experimental Protocols: A Practical Guide

The successful implementation of the OPP protection strategy hinges on meticulous experimental technique. The following protocols are based on established and validated methods from the peer-reviewed literature.

Protection of Carboxylic Acids as their 2-Phenylisopropyl Esters

The most common method for the formation of OPP esters is the acid-catalyzed addition of the carboxylic acid to α-methylstyrene.

Experimental Workflow: OPP Protection

G cluster_1 OPP Ester Formation Workflow A Dissolve Carboxylic Acid and α-Methylstyrene in DCM B Add Catalytic H2SO4 A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Quench with NaHCO3 (aq) C->D E Extract with DCM D->E F Dry over Na2SO4, Concentrate E->F G Purify by Flash Chromatography F->G H OPP-Protected Product G->H

Caption: A typical workflow for the protection of a carboxylic acid with an OPP group.

Step-by-Step Protocol:

  • To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.2 M), add α-methylstyrene (3.0 equiv).

  • Cool the solution to 0 °C and add concentrated sulfuric acid (0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylisopropyl ester.

Deprotection of 2-Phenylisopropyl Esters

The cleavage of the OPP ester is typically achieved under very mild acidic conditions.

Experimental Workflow: OPP Deprotection

G cluster_2 OPP Ester Cleavage Workflow A Dissolve OPP Ester in DCM B Add 1-2% TFA A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Concentrate in vacuo C->D E Co-evaporate with Toluene D->E F Purify if Necessary E->F G Carboxylic Acid Product F->G

Caption: A standard workflow for the deprotection of an OPP ester.

Step-by-Step Protocol:

  • Dissolve the 2-phenylisopropyl ester (1.0 equiv) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 1-2% v/v) to the solution.

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

  • The resulting carboxylic acid is often of sufficient purity for use in the next step, but can be purified by chromatography or crystallization if necessary.

Orthogonality and Comparative Analysis

The strategic advantage of the OPP group is most evident when compared to other common ester protecting groups. The following table summarizes the relative stability and deprotection conditions for several widely used groups.

Protecting GroupDeprotection ConditionsStability
Methyl (Me) Saponification (e.g., LiOH, NaOH)Stable to acid, mild base
Benzyl (Bn) Hydrogenolysis (H₂, Pd/C)Stable to acid and base
tert-Butyl (tBu) Strong acid (e.g., 50% TFA in DCM)Stable to base, hydrogenolysis
2-Phenylisopropyl (OPP) Mild acid (e.g., 1-2% TFA in DCM) Stable to base, hydrogenolysis

This data clearly illustrates the unique niche occupied by the OPP group. Its stability to basic and hydrogenolytic conditions, combined with its lability under exceptionally mild acidic conditions, provides a powerful tool for orthogonal protection schemes.

Applications in Complex Molecule Synthesis

The OPP ester has found significant application in the synthesis of complex natural products and in solid-phase peptide synthesis (SPPS). In SPPS, for example, the side chains of acidic amino acids like aspartic acid and glutamic acid can be protected as OPP esters. This allows for the use of the standard Boc or Fmoc strategies for N-terminal protection, with the OPP group remaining intact until a final, mild acid treatment.

Logical Relationship in SPPS

G cluster_3 Orthogonal Strategy in SPPS A N-Fmoc-Asp(OPP)-OH B Peptide Chain Elongation (Fmoc deprotection with piperidine) A->B C Completed Peptide on Resin (N-terminus Fmoc protected) B->C D Final Deprotection (1-2% TFA in DCM) C->D E Fully Deprotected Peptide D->E

Caption: Use of OPP as an orthogonal protecting group in Fmoc-based SPPS.

Conclusion

The 2-phenylisopropyl ester is a highly valuable and versatile protecting group for carboxylic acids. Its unique sensitivity to very mild acidic conditions, coupled with its robustness to a wide range of other reagents, provides chemists with a powerful tool for the design and execution of complex synthetic strategies. The protocols and data presented in this guide offer a solid foundation for the successful implementation of the OPP protection strategy in a variety of research and development settings.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • The Practice of Peptide Synthesis. (1999). SpringerLink. [Link]

Protocols & Analytical Methods

Method

Application Note: Selective Deprotection of 2-Phenylisopropyl (OPp) Esters

This Application Note provides a comprehensive, field-validated protocol for the selective deprotection of the 2-phenylisopropyl (OPp) group. This methodology is critical in advanced peptide synthesis and organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the selective deprotection of the 2-phenylisopropyl (OPp) group. This methodology is critical in advanced peptide synthesis and organic chemistry, specifically when "quasi-orthogonal" strategies are required to liberate specific side chains (typically Asp or Glu) without disturbing tert-butyl (tBu) or Boc-based protection.

[1]

Executive Summary & Technical Rationale

The 2-phenylisopropyl (OPp) group serves as a highly valuable "semi-permanent" protecting group. Its utility lies in its specific acid lability profile: it is hyper-acid-sensitive, cleavable by 1% TFA , whereas standard side-chain protectors (tBu, Boc, Pbf, Trt) typically require 50–95% TFA for removal.

This differential stability allows researchers to selectively deprotect specific Aspartic Acid (Asp) or Glutamic Acid (Glu) residues while the peptide remains anchored to the resin and other side chains remain protected. This is the industry-standard approach for synthesizing:

  • Cyclic Peptides: Side-chain-to-side-chain (e.g., Lactam bridges).

  • Branched Peptides: Introduction of side-chain modifications.[1][2]

  • Glycopeptides: Selective exposure of carboxylates for coupling.

Mechanistic Insight

The cleavage is driven by the stability of the resulting carbocation. Upon protonation of the ester oxygen by TFA, the bond cleaves to release the 2-phenylisopropyl cation . This tertiary benzylic carbocation is significantly more stable than the tert-butyl cation, lowering the activation energy for cleavage and allowing it to proceed under mild acidic conditions (1% TFA).

Critical Control Point: The generated 2-phenylisopropyl cation is an electrophile. If not effectively washed away or scavenged, it can re-alkylate nucleophilic residues (Trp, Tyr, Met, Cys).[3]

Chemical Mechanism & Stability Profile

Stability Hierarchy Table

The following table illustrates the orthogonality window that makes this protocol possible.

Protecting GroupStructureLability ClassCleavage ConditionStability in 1% TFA
OPp 2-Phenylisopropyl esterHyper-Acid Labile1% TFA / DCM Unstable (Cleaves)
Mmt 4-MethoxytritylHyper-Acid Labile1% TFA / DCMUnstable (Cleaves)
tBu tert-Butyl ester/etherAcid Labile95% TFAStable
Boc tert-ButyloxycarbonylAcid Labile50-95% TFAStable
Fmoc FluorenylmethoxycarbonylBase Labile20% PiperidineStable
Mechanistic Pathway (DOT Diagram)

OPp_Mechanism Substrate Resin-Asp(OPp)-NH-PG Protonation Protonated Intermediate (R-CO-OH(+)-Pp) Substrate->Protonation 1% TFA (H+) Cleavage Bond Scission Protonation->Cleavage Products Free Carboxylic Acid (Resin-Asp(OH)-NH-PG) Cleavage->Products Cation 2-Phenylisopropyl Cation (+) Cleavage->Cation Release Cation->Substrate Re-alkylation (Avoid!) Scavenged Scavenged Adduct (Inert) Cation->Scavenged + TIS/Silane (Scavenger)

Figure 1: Mechanistic pathway of OPp acidolysis. Note the critical role of scavengers in trapping the reactive cation.[4]

Detailed Experimental Protocol

Materials Required[2][3][5][7][8][9][10][11][12][13][14]
  • Solvent A: Dichloromethane (DCM), HPLC Grade.

  • Reagent B: Trifluoroacetic Acid (TFA), High Purity.

  • Scavenger: Triisopropylsilane (TIS) (Recommended to quench cations).[5]

  • Neutralizer: 5% Diisopropylethylamine (DIPEA) in DCM or 10% Pyridine in Methanol (if checking filtrate).

  • Vessel: Fritted polypropylene syringe or glass synthesis column.

Preparation of Deprotection Cocktail

Prepare fresh immediately before use.

  • Composition: 1% TFA, 5% TIS, 94% DCM (v/v/v).

  • Note: While 1% TFA/DCM is the baseline, adding 2-5% TIS is highly recommended to prevent the re-attachment of the phenylisopropyl group to Trp or Tyr residues.

Step-by-Step Methodology (Flow Protocol)

This protocol utilizes a "Flow/Batch" approach. Continuous exposure to static acid is less effective than repetitive short treatments (pulses) which physically remove the generated cations from the resin environment.

1. Resin Preparation:

  • Wash the resin (anchored with Fmoc-Asp(OPp)-...) with DCM (3 x 1 min) to swell the beads and remove any residual DMF (DMF can buffer the acid).

2. Acid Pulse Cycles (The "10 x 2" Method):

  • Add: Add 1% TFA/DCM cocktail to the resin (approx. 5–10 mL per gram of resin).

  • Agitate: Shake or stir gently for 2 minutes .

  • Drain: Filter the solution rapidly.

  • Repeat: Repeat this step 10 times .

    • Why? The equilibrium constant for this cleavage is favorable, but the high local concentration of cations can drive the reverse reaction. Frequent draining permanently removes the cations.

3. Colorimetric Monitoring (Optional):

  • Unlike Trityl deprotection (which yields a bright yellow/orange cation), the 2-phenylisopropyl cation is not intensely colored. Visual monitoring is difficult. TLC or mini-cleavage/HPLC analysis is required to confirm completion if the sequence is difficult.

4. Final Wash & Neutralization:

  • Wash resin with DCM (3 x 1 min).

  • Wash with 5% DIPEA in DCM (3 x 1 min) to neutralize residual TFA.

  • Wash with DCM (5 x 1 min) to remove the base.

5. Storage or Next Step:

  • The resin now contains a free carboxylic acid at the Asp/Glu site. Proceed immediately to the activation/coupling step (e.g., cyclization) to avoid potential side reactions or decomposition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Deprotection Resin aggregation or DMF contamination.Ensure thorough DCM swelling before acid addition. Increase pulses to 15 x 2 min.
Loss of tBu groups Acid concentration too high or exposure too long.Strictly limit TFA to 1%. Do not exceed 30 mins total exposure. Ensure anhydrous DCM.
Alkylation of Trp/Tyr Insufficient scavenging of the cation.Increase TIS concentration to 5%. Use the "Pulse" method strictly to wash away cations.
Aspartimide Formation Base-catalyzed cyclization after deprotection.Avoid strong bases (piperidine) after OPp removal. Use HOBt/DIPEA for subsequent couplings.

Workflow Visualization: On-Resin Cyclization

The most common application of OPp removal is forming a lactam bridge.

Cyclization_Workflow Start Linear Peptide on Resin Fmoc-Asp(OPp)-...-Lys(Mtt)-... Step1 1. Selective Deprotection (Lys) (1% TFA/DCM removes Mtt & OPp simultaneously) Start->Step1 Intermediate Resin-Asp(COOH)-...-Lys(NH2)-... Step1->Intermediate - OPp (Cation) - Mtt (Cation) Step2 2. Cyclization Coupling (PyBOP / DIPEA / HOBt) Intermediate->Step2 Cyclic Cyclized Peptide (Lactam Bridge) Side chains (tBu) still intact Step2->Cyclic Step3 3. Fmoc Removal & Global Cleavage (95% TFA) Cyclic->Step3

Figure 2: Standard workflow for On-Resin Cyclization (Lactamization) utilizing OPp/Mtt orthogonality.

References

  • Original Methodology & OPp Characterization

    • Yue, C., Thierry, J., & Potier, P. (1993). 2-Phenylisopropyl esters as carboxyl protecting groups in peptide synthesis. Tetrahedron Letters, 34(2), 323-326.
  • Application in Cyclic Peptide Synthesis

    • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552.
  • Comprehensive Guide to Protecting Groups

    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Standard Fmoc Protocols (Merck/Millipore)

    • Novabiochem® Peptide Synthesis Protocols. "Cleavage of Mtt and OPp groups."
    • (Note: General reference for 1% TFA protocols).

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-D-2-naphthylalanine (CAS 214852-39-8)

Introduction: The Strategic Incorporation of Fmoc-D-2-naphthylalanine Fmoc-D-2-naphthylalanine (Fmoc-D-Nal(2)-OH), identified by CAS number 214852-39-8, is a non-proteinogenic amino acid derivative of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Fmoc-D-2-naphthylalanine

Fmoc-D-2-naphthylalanine (Fmoc-D-Nal(2)-OH), identified by CAS number 214852-39-8, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug development.[1][2][3] Its defining feature is the bulky and hydrophobic 2-naphthyl side chain, which can profoundly influence the conformational properties, stability, and receptor-binding affinity of synthetic peptides.[4] The incorporation of this unnatural amino acid is a key strategy in the design of peptide-based therapeutics, particularly for targeting G-protein coupled receptors.[4] For instance, replacing phenylalanine with 2-naphthylalanine has been shown to enhance the selectivity of neuromedin U-8 for its NMUR2 receptor.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the efficient coupling of Fmoc-D-2-naphthylalanine during solid-phase peptide synthesis (SPPS). The protocols and recommendations herein are grounded in established principles of peptide chemistry and address the specific challenges associated with sterically hindered amino acids.

Core Principles and Mechanistic Considerations

The successful incorporation of Fmoc-D-Nal(2)-OH into a growing peptide chain hinges on overcoming the steric hindrance presented by its bulky side chain. This requires careful selection of coupling reagents and optimization of reaction conditions to ensure complete and efficient amide bond formation while minimizing side reactions like racemization.[6][7]

The Role of Coupling Reagents: HBTU and Beyond

Among the various coupling reagents available, aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely employed for their high coupling efficiency and rapid reaction kinetics.[8][9] The mechanism of HBTU involves the activation of the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive HOBt (Hydroxybenzotriazole) active ester.[6][8] This is facilitated by a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[10]

While HBTU is a robust choice, for particularly challenging couplings involving sterically hindered residues like Fmoc-D-Nal(2)-OH, more advanced reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can offer superior performance with reduced risk of racemization.[6][11]

Visualizing the SPPS Workflow for Fmoc-D-Nal(2)-OH Incorporation

The following diagram illustrates the key steps in a standard solid-phase peptide synthesis cycle for the incorporation of Fmoc-D-Nal(2)-OH.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling: Fmoc-D-Nal(2)-OH HBTU, DIPEA in DMF Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. NextCycle Repeat for Next Amino Acid Washing2->NextCycle 5. NextCycle->Deprotection Next Cycle

Caption: A typical Fmoc-SPPS cycle for incorporating Fmoc-D-Nal(2)-OH.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the manual solid-phase synthesis of peptides containing D-2-naphthylalanine. These protocols are based on a 0.1 mmol synthesis scale.

Materials and Reagents
ReagentGradeSupplier
Rink Amide MBHA Resin (100-200 mesh)~0.5 mmol/g substitutionVarious
Fmoc-D-Nal(2)-OH≥98.0% (HPLC)Various
Other Fmoc-amino acidsPeptide synthesis gradeVarious
HBTU≥99.5%Various
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeVarious
PiperidinePeptide synthesis gradeVarious
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVarious
Dichloromethane (DCM)HPLC gradeVarious
Trifluoroacetic acid (TFA)Reagent gradeVarious
Triisopropylsilane (TIS)≥98.0%Various
Protocol 1: Standard Single Coupling of Fmoc-D-Nal(2)-OH

This protocol is suitable for many sequences but may require optimization for particularly difficult couplings.

  • Resin Preparation:

    • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a suitable reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.[12]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Nal(2)-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution to activate it.[4]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines on the resin.[13] A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[4]

Protocol 2: Double Coupling for Sterically Hindered Residues

Due to the steric bulk of the naphthyl group, a double coupling strategy is highly recommended to ensure quantitative incorporation of Fmoc-D-Nal(2)-OH, thereby preventing deletion sequences.[4][14]

  • Follow steps 1 and 2 from Protocol 1 for resin preparation and Fmoc deprotection.

  • First Coupling:

    • Perform the amino acid coupling as described in step 3 of Protocol 1.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-D-Nal(2)-OH as described in step 3 of Protocol 1.

    • Add the freshly activated amino acid solution to the resin and agitate for another 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the reaction.

    • Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) before proceeding to the next deprotection step.

Key Parameters for Successful Coupling

ParameterRecommendationRationale and Expert Insights
Solvent High-purity, amine-free DMFDMF effectively swells the polystyrene-based resins, allowing for optimal diffusion of reagents.[12] The absence of amine contaminants is crucial to prevent premature Fmoc deprotection.
Reagent Equivalents 4 eq. Fmoc-D-Nal(2)-OH, 3.9 eq. HBTU, 8 eq. DIPEAUsing an excess of reagents drives the reaction to completion, which is particularly important for solid-phase synthesis where purification of intermediates is not performed.[15]
Activation Time Immediate use after adding DIPEAThe activated ester of the amino acid is highly reactive and can be unstable over time. Immediate addition to the resin maximizes coupling efficiency.
Coupling Time 1-2 hours per couplingThe bulky nature of Fmoc-D-Nal(2)-OH can slow down the reaction kinetics. Longer coupling times or double coupling are often necessary.[4][14]
Monitoring Kaiser TestThis qualitative test is essential for verifying the absence of free amines after coupling, confirming the reaction has gone to completion before proceeding to the next cycle.[13]

Troubleshooting and Advanced Strategies

  • Incomplete Coupling: If the Kaiser test remains positive after a double coupling, consider extending the coupling time, increasing the temperature (e.g., to 40-50 °C), or switching to a more potent coupling reagent like HATU or COMU.[9][11]

  • Aggregation: For sequences prone to aggregation, especially longer peptides, using specialized resins like PEG-PS or solvents containing chaotropic salts can improve synthesis outcomes.[15]

  • Racemization: While HBTU generally provides good protection against racemization, for C-terminal cysteine residues or other sensitive amino acids, using coupling conditions with minimal base exposure is critical.[7]

Conclusion

The successful incorporation of Fmoc-D-2-naphthylalanine is a critical step in the synthesis of many high-value peptide therapeutics. By understanding the mechanistic principles and employing optimized protocols, researchers can effectively overcome the challenges posed by its steric bulk. The double coupling strategy outlined in this guide, combined with careful monitoring and the use of high-quality reagents, provides a robust and reliable method for the efficient synthesis of peptides containing this important non-proteinogenic amino acid.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Peptides. (n.d.). Fmoc-D-2-Nal-OH [138774-94-4]. [Link]

  • Peptides. (n.d.). Fmoc-2-Nal-OH [112883-43-9]. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

  • CAS Common Chemistry. (n.d.). Poly(vinylpyrrolidone). [Link]

  • Wikipedia. (n.d.). Polyvinylpyrrolidone. [Link]

  • The Good Scents Company. (n.d.). polyvinyl pyrrolidone. [Link]

Sources

Method

On-Resin Side-Chain Modification of Peptides Using DMTMM: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction The functionalization of peptide side chains is a cornerstone of modern drug discovery and chemical biology, enabling the introduction of label...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of peptide side chains is a cornerstone of modern drug discovery and chemical biology, enabling the introduction of labels, cross-linkers, and pharmacokinetic modifiers. Achieving this site-selectively on a solid support streamlines the synthesis of complex peptides. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), with CAS Registry Number 214852-39-8, has emerged as a highly efficient and versatile coupling reagent for amide bond formation in both solution and solid-phase peptide synthesis (SPPS)[1][2][3][4]. Its utility extends beyond the formation of the peptide backbone to the targeted modification of amino acid side chains directly on the resin.

This application note provides a comprehensive guide to the use of DMTMM for the on-resin modification of peptide side chains, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for successful implementation. DMTMM offers several advantages, including its stability in a range of solvents, low cost compared to other coupling reagents like PyBOP, and the generation of water-soluble byproducts, which simplifies purification[2][5].

Principle of DMTMM-Mediated Acylation

DMTMM is a triazine-based coupling reagent that activates carboxylic acids to facilitate the formation of amide or ester bonds under mild conditions[5]. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol.

  • Activation: The carboxylic acid group of a side chain (e.g., from an aspartic or glutamic acid residue) reacts with DMTMM to form an activated triazinyl ester.

  • Nucleophilic Attack: A nucleophile, such as an amine or an alcohol, attacks the activated carbonyl carbon.

  • Product Formation: The desired amide or ester bond is formed, and the DMTMM byproducts, N-methylmorpholine and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, are released as water-soluble compounds[5].

This process can be harnessed to modify the side chains of amino acids such as aspartic acid, glutamic acid, and lysine (after deprotection of an appropriate protecting group).

Diagram of the DMTMM Activation and Coupling Mechanism:

DMTMM_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Activated_Ester Activated Triazinyl Ester Carboxylic_Acid->Activated_Ester + DMTMM DMTMM DMTMM Nucleophile R'-NH2 (Amine) or R'-OH (Alcohol) Product Amide (R-CO-NHR') or Ester (R-CO-OR') Activated_Ester->Product + Nucleophile Byproducts Water-Soluble Byproducts Protocol1_Workflow start Peptide on Resin with Deprotected Side-Chain Carboxyl swell Swell Resin in DMF/NMP start->swell prepare_reagents Prepare Amine and DMTMM Solution swell->prepare_reagents coupling Add Reagent Solution to Resin and React prepare_reagents->coupling wash Wash Resin coupling->wash monitor Monitor Reaction Completion (e.g., TNBS test) wash->monitor repeat_coupling Repeat Coupling (if necessary) monitor->repeat_coupling Incomplete final_wash Final Wash monitor->final_wash Complete repeat_coupling->coupling cleavage Cleavage and Global Deprotection final_wash->cleavage end Purified Side-Chain Modified Peptide cleavage->end

Caption: Workflow for the on-resin side-chain amidation of Asp/Glu residues using DMTMM.

Materials:

  • Peptide-resin with a selectively deprotected side-chain carboxyl group of Asp or Glu.

  • DMTMM (CAS 214852-39-8)

  • Amine nucleophile

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF or NMP for at least 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve the amine nucleophile (3-5 equivalents) and DMTMM (3-5 equivalents) in DMF or NMP. If the amine is a hydrochloride salt, add DIPEA (3-5 equivalents) to neutralize it.

  • Coupling Reaction: Drain the solvent from the swollen resin and add the reagent solution. Shake the reaction vessel at room temperature for 2-12 hours. The reaction time will depend on the steric hindrance of the amine and the peptide sequence.

  • Reaction Monitoring: To monitor the reaction, a small sample of the resin can be taken and subjected to a test for free carboxylic acids (e.g., a chloranil test). A negative test indicates the completion of the reaction.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x), DCM (3 x), and finally DMF (3 x).

  • Further Synthesis or Cleavage: The peptide can be further elongated or cleaved from the resin using standard procedures (e.g., with a cleavage cocktail of TFA/TIS/H₂O).[1]

Protocol 2: On-Resin Side-Chain Esterification of Aspartic or Glutamic Acid

This protocol details the formation of an ester bond on the side-chain carboxyl group of an Asp or Glu residue.

Materials:

  • Peptide-resin with a selectively deprotected side-chain carboxyl group of Asp or Glu.

  • DMTMM (CAS 214852-39-8)

  • Alcohol nucleophile

  • DMF or NMP, peptide synthesis grade

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF or NMP for at least 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve the alcohol nucleophile (5-10 equivalents) and DMTMM (5-10 equivalents) in DMF or NMP. A larger excess of the alcohol may be required compared to amination.

  • Coupling Reaction: Drain the solvent from the swollen resin and add the reagent solution. Shake the reaction vessel at room temperature. The reaction may require longer times (12-24 hours) and/or elevated temperatures (e.g., 40-50 °C) to proceed to completion, depending on the reactivity of the alcohol.

  • Reaction Monitoring: Monitoring the disappearance of the free carboxylic acid can be performed using methods such as the chloranil test.

  • Washing: After the reaction, drain the solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage: Cleave the peptide from the resin using an appropriate cleavage cocktail.

Troubleshooting and Potential Side Reactions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the nucleophile and DMTMM, extending the reaction time, or gently heating the reaction mixture.

  • Side Reactions with Nucleophilic Side Chains: While DMTMM is generally chemoselective for carboxylic acids, highly nucleophilic side chains (e.g., the thiol of cysteine) could potentially react. It is advisable to keep such residues protected during the side-chain modification step.

  • Intramolecular Cyclization: In some cases, DMTMM can mediate the intramolecular cyclization of an aspartic acid residue to form a succinimide, or an N-terminal glutamic acid to form pyroglutamate.[6][7] Reaction conditions such as pH and temperature can influence the extent of these side reactions. Careful monitoring and optimization are recommended.

Data Presentation

Table 2: Representative Reaction Conditions for On-Resin Side-Chain Modification with DMTMM

Modification TypeNucleophileEquivalents (Nucleophile)Equivalents (DMTMM)SolventReaction Time (h)Temperature (°C)
AmidationBenzylamine33DMF425
AmidationGlycine methyl ester44NMP625
EsterificationBenzyl alcohol88DMF1840
EsterificationMethanol1010NMP2425

Conclusion

DMTMM is a robust and cost-effective reagent for the on-resin side-chain modification of peptides. Its ease of use, compatibility with standard SPPS conditions, and the generation of easily removable byproducts make it an attractive choice for the synthesis of functionalized peptides. By employing a sound orthogonal protecting group strategy and optimizing reaction conditions, researchers can successfully incorporate a wide range of modifications into their target peptides, thereby expanding the toolkit for peptide-based drug discovery and chemical biology.

References

  • Falchi, A., Giacomelli, G., Porcheddu, A., & Taddei, M. (2000). 4-(4,6-Dimethoxyt[1][8][6]riazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett, 2000(02), 275-277.

  • Luxembourg Bio Technologies. (n.d.). 4-(4,6-Dimethoxyt[1][8][6]riazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lee, C. H., Lou, Y. C., & Wang, A. H. J. (2021). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins. ACS Omega, 6(7), 4708-4718.
  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4,6-Dimethoxyt[1][8][6]riazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide conjugation to alginate with help of DMTMM coupling. (a) Scheme.... Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Gautier, B., et al. (2014). Design and Synthesis of C-Terminal Modified Cyclic Peptides as VEGFR1 Antagonists. Molecules, 19(10), 15495-15512.
  • SigutLabs. (2022, March 7). Reagent of the month - March- DMTMM. Retrieved from [Link]

  • Request PDF. (n.d.). An In-Depth Analysis of Polymer-Analogous Conjugation using DMTMM. Retrieved from [Link]

  • ACS Publications. (2021, February 5). DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins. Retrieved from [Link]

  • EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Frontiers. (2020, April 21). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Retrieved from [Link]

  • Qucosa - SLUB. (n.d.). INVESTIGATION OF THE REACTION MECHANISM BETWEEN BOVINE COLLAGEN AND A TRIAZINE-BASED COUPLING REAGENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol and chemical reaction of DMTMM‐mediated surface amidation of TEMPO‐CNF film. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • MDPI. (2023, February 23). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing aspartimide formation in Asp-Gly sequences using Asp(OPp)

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I understand that few things are as frustrating as seeing your target mass vanish, replaced by peaks at (aspartimide) or (pip...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Synthesis Technical Support Center .

As a Senior Application Scientist, I understand that few things are as frustrating as seeing your target mass vanish, replaced by peaks at


 (aspartimide) or 

(piperidide adducts). The Asp-Gly sequence is notorious in Fmoc-SPPS, but the use of the Asp(OPp) protecting group is a definitive chemical engineering solution to this problem.

Below is your complete technical guide, structured to move you from understanding the failure mode to implementing the fix.

Module 1: The Mechanism of Failure

Why does Asp-Gly fail with standard Asp(OtBu)? The failure is not random; it is a specific, base-catalyzed intramolecular reaction.[1] In the Asp-Gly motif, the glycine nitrogen is sterically unhindered. During Fmoc removal (using piperidine), the basic conditions deprotonate this amide nitrogen.[2] The resulting anion attacks the


-carboxyl ester of the aspartic acid, ejecting the protecting group (OtBu) and forming a 5-membered succinimide ring (aspartimide).

This ring is unstable and reacts further, leading to a mixture of useless byproducts.

Visualizing the Pathway

The following diagram illustrates the "Danger Zone" pathway that necessitates the use of Asp(OPp).

AspartimideMechanism Start Native Sequence (Asp-Gly-) Base Fmoc Deprotection (Piperidine) Start->Base Intermediate Amide Deprotonation (Nucleophile) Base->Intermediate High pH Attack Attack on Side-Chain Ester Intermediate->Attack Imide Aspartimide (Succinimide Ring) Attack->Imide Cyclization (-OtBu) Prod1 Beta-Asp Peptides (Isomerization) Imide->Prod1 Hydrolysis Prod2 Alpha-Asp Peptides (Racemization) Imide->Prod2 Hydrolysis Prod3 Piperidide Adducts (Mass +67) Imide->Prod3 Piperidine Attack

Figure 1: The mechanistic pathway of base-catalyzed aspartimide formation in Asp-Gly sequences. Standard OtBu protection is insufficient to prevent the initial cyclization.[3]

Module 2: The Solution – Asp(OPp)

Reagent Profile: Fmoc-Asp(OPp)-OH Chemical Name: Fmoc-L-aspartic acid


-2-phenylisopropyl ester
Mechanism of Action:  Steric Shielding.[1]

Unlike the tert-butyl (OtBu) group, the 2-phenylisopropyl (OPp) group introduces significant steric bulk directly adjacent to the ester carbonyl. This bulk physically blocks the trajectory of the deprotonated amide nitrogen, preventing the nucleophilic attack required to form the ring.

Implementation Protocol

This protocol replaces standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OPp)-OH in your synthesis cycle.[1]

Step 1: Reagent Preparation

  • Concentration: Dissolve Fmoc-Asp(OPp)-OH to 0.2 M in DMF.

  • Activation: Use DIC/Oxyma Pure (1:1 eq) or HATU/DIPEA.

    • Expert Note: While OPp is bulky, it does not significantly hinder the alpha-amine coupling. Standard coupling times (30–60 min) are usually sufficient, but double-coupling is recommended for high-value sequences.

Step 2: Synthesis Cycle (The Critical Phase)

  • Coupling: Couple Fmoc-Asp(OPp)-OH to the resin-bound Glycine (or other problematic residue).

  • Subsequent Deprotections: Proceed with standard 20% Piperidine/DMF for the remainder of the sequence. The OPp group is stable to repetitive base treatments.

    • Tip: For extremely long sequences (>30 residues) following the Asp-Gly motif, consider adding 0.1 M HOBt to your piperidine deprotection solution as a secondary safeguard [1].

Step 3: Cleavage & Deprotection

  • Cocktail: Standard TFA/TIS/Water (95:2.5:2.5).

  • Kinetics: The OPp ester is acid-labile but slightly more stable than OtBu.

  • Time: Allow 2.5 to 3 hours for cleavage to ensure quantitative removal of the phenylisopropyl group.

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: I used Asp(OPp), but I still see a small amount of M-18 (Aspartimide) in my mass spec. Why? A: Check your loading . High-loading resins (>0.6 mmol/g) can promote inter-chain aggregation, which forces the peptide backbone into conformations that favor cyclization even with bulky protection.

  • Fix: Switch to a lower loading resin (0.2–0.3 mmol/g) or a PEG-based resin (e.g., ChemMatrix) to reduce aggregation.

Q2: Can I just use Hmb (backbone protection) instead of Asp(OPp)? A: You can, but it is chemically more demanding.[1] Hmb protection on the Glycine nitrogen prevents the attack, but coupling the next amino acid (the Asp) onto the sterically hindered secondary amine of the Hmb-Gly is notoriously difficult and slow. Asp(OPp) is a side-chain modification, avoiding difficult backbone couplings [2].

Q3: My peptide has an Asp-Asn sequence. Should I use Asp(OPp) there too? A: Yes. While Asp-Gly is the most reactive, Asp-Asn and Asp-Ser are also "danger zones." The flexibility of Asn and the hydroxyl of Ser can facilitate the attack. Asp(OPp) is effective for all these motifs.

Q4: Is the OPp group stable to the Kaiser test? A: Yes. It behaves like a standard Fmoc-amino acid. However, because it is an ester, avoid using strong nucleophiles (like hydrazine) if you are performing orthogonal deprotections elsewhere on the peptide.

Q5: I see a peak at +67 Da. What is this? A: This is the piperidide adduct . It confirms that aspartimide formed and was subsequently opened by piperidine during Fmoc removal.[3] If you see this, your protection strategy failed. Switching to Asp(OPp) will eliminate this peak.

Module 4: Comparative Data

The following table summarizes the efficacy of different protecting groups in preventing aspartimide formation in the model peptide H-Val-Lys-Asp(PG)-Gly-Tyr-Ile-OH (Scorpion Toxin II fragment), a standard stress-test sequence [3].

Protecting Group (PG)Chemical StructureSteric Bulk% Aspartimide (after 20 cycles)Recommendation
Asp(OtBu) tert-butyl esterLow15 – 35% Avoid for Asp-Gly
Asp(OBzl) Benzyl esterVery Low> 50%Do not use in Fmoc SPPS
Asp(OMpe) 3-methyl-3-pentylHigh< 1.0%Excellent Alternative
Asp(OPp) 2-phenyl-2-propyl High < 0.5% Gold Standard
Decision Workflow

Use this logic flow to determine when to deploy Asp(OPp).

DecisionTree Start Analyze Sequence Check1 Contains Asp-Gly, Asp-Asn, or Asp-Ser? Start->Check1 NoRisk Use Standard Fmoc-Asp(OtBu)-OH Check1->NoRisk No Risk High Risk of Aspartimide Check1->Risk Yes Action Use Fmoc-Asp(OPp)-OH Risk->Action Cleavage Cleave: 95% TFA (2.5 - 3 Hours) Action->Cleavage

Figure 2: Decision matrix for selecting the correct Aspartic Acid derivative.

References

  • Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012).[4][5] Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.[5] Organic Letters, 14(20), 5218–5221.

  • Packman, L. C. (1995).[5][6] N-2-Hydroxy-4-methoxybenzyl (Hmb) backbone protection strategy prevents double aspartimide formation in a 'difficult' peptide sequence.[5][6] Tetrahedron Letters, 36(41), 7523-7526.

  • Karlström, A., & Undén, A. (1996).[6] A New Protecting Group for Aspartic Acid that Minimizes Piperidine-Catalyzed Aspartimide Formation in Fmoc Solid Phase Peptide Synthesis.[3] Tetrahedron Letters, 37(24), 4243–4246.

  • Mergler, M., Dick, F., Sax, B., Weiler, P., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36–46.

Sources

Optimization

minimizing racemization during activation of Fmoc-D-Asp derivatives

Technical Support Center: Optimization of Fmoc-D-Asp Activation & Coupling Welcome to the Advanced Peptide Synthesis Support Hub Ticket ID: #ASP-RAC-001 Subject: Minimizing Racemization During Activation of Fmoc-D-Asp De...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Fmoc-D-Asp Activation & Coupling

Welcome to the Advanced Peptide Synthesis Support Hub

Ticket ID: #ASP-RAC-001 Subject: Minimizing Racemization During Activation of Fmoc-D-Asp Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary

Achieving high stereochemical purity with Fmoc-D-Asp(OtBu)-OH requires a dual-front strategy. Unlike other amino acids where simple base-catalyzed enolization is the primary culprit, Aspartic acid derivatives face two distinct racemization pathways:

  • Oxazolone Formation (Activation-Dependent): Occurs during the activation step, driven by strong bases and high temperatures.

  • Aspartimide Formation (Sequence-Dependent): A cyclization event that leads to severe racemization (epimerization) and

    
    -peptide formation.[1] While often associated with deprotection, it can be triggered during slow activation steps in the presence of base.[2]
    

This guide provides a self-validating protocol to minimize these risks, favoring carbodiimide/oxime chemistries over traditional phosphonium/uronium salts.

Part 1: The Mechanistic Landscape

To solve the problem, we must visualize the enemy. The diagram below details the two competing pathways that destroy stereochemical integrity.

AspRacemization FmocAsp Fmoc-D-Asp(OtBu)-OH Activated Activated Ester (O-Acylisourea / OBt / Oxyma) FmocAsp->Activated Activation (DIC/Oxyma) Oxazolone Oxazolone (5(4H)-oxazolone) Activated->Oxazolone High Temp / Excess Base Coupled Peptide Chain ...-D-Asp(OtBu)-NH-... Activated->Coupled Amine Nucleophile Racemate1 Racemized D/L Mixture (via Enolization) Oxazolone->Racemate1 Fast Epimerization Deprotonated Amide Deprotonation (Base Catalyzed) Coupled->Deprotonated Base (DIEA or Piperidine) Succinimide Aspartimide (Cyclic Imide) Deprotonated->Succinimide Side Chain Attack Succinimide->Coupled Reopens as L-isomer (Racemization) BetaPeptide Beta-Asp Peptide (Mass -18 Da shift) Succinimide->BetaPeptide Ring Opening

Figure 1: Mechanistic pathways leading to loss of chirality in Aspartate derivatives. The upper path (Oxazolone) is specific to activation; the lower path (Aspartimide) is sequence-driven.

Part 2: Validated Activation Protocols

The following protocols are designed to eliminate "base-driven" racemization by removing the tertiary amine (DIEA/NMM) from the activation step entirely.

Protocol A: The "Safe" Standard (DIC/Oxyma Pure)

Recommended for 95% of standard couplings.

Rationale: This method generates the active ester in situ at neutral pH. Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is superior to HOBt in suppressing racemization and is non-explosive [1].[3][4]

ReagentEquivalentsRole
Fmoc-D-Asp(OtBu)-OH 3.0 eqAmino Acid
Oxyma Pure 3.0 eqRacemization Suppressor / Additive
DIC (Diisopropylcarbodiimide) 3.0 eqActivator
Solvent DMF or NMPNMP preferred for difficult sequences

Step-by-Step:

  • Dissolve Fmoc-D-Asp(OtBu)-OH and Oxyma Pure in minimal DMF.

  • Add DIC immediately prior to adding the mixture to the resin.[5] Do not pre-activate for >2 minutes.

  • Add to resin and shake for 60 minutes at room temperature.

  • Critical: Do not add base (DIEA/Collidine). The reaction proceeds efficiently without it.

Protocol B: The "Difficult Sequence" (Collidine System)

Use only if Protocol A fails to drive completion (e.g., steric hindrance).

Rationale: If a stronger activator like HATU/HCTU is required, you must use a base. We substitute DIEA with 2,4,6-Collidine (TMP) .[5] Collidine is a weaker, sterically hindered base that significantly reduces proton abstraction from the


-carbon compared to DIEA [2].
ReagentEquivalentsRole
Fmoc-D-Asp(OtBu)-OH 3.0 eqAmino Acid
HATU or COMU 2.9 eqStrong Activator
2,4,6-Collidine 3.0 - 4.0 eqHindered Base

Step-by-Step:

  • Dissolve Amino Acid and HATU in DMF.

  • Add Collidine.[5][6]

  • IMMEDIATELY transfer to the resin.[5] (The half-life of the active ester in the presence of base is short; prolonged contact increases racemization risk).

Part 3: Troubleshooting & FAQs

Q1: I see a mass shift of -18 Da in my final product. Is this racemization?

A: This is likely Aspartimide formation , which causes racemization.[7]

  • Diagnosis: The -18 Da corresponds to the loss of H₂O during the cyclization of the Asp side chain onto the backbone amide.

  • The Fix:

    • Add Oxyma Pure (0.1M) to your deprotection solution (20% Piperidine).[8] This suppresses the ring closure during Fmoc removal [3].

    • Switch Protection: If the sequence is highly prone (e.g., ...-D-Asp-Gly-...), switch from Fmoc-D-Asp(OtBu)-OH to Fmoc-D-Asp(OMpe)-OH . The OMpe group is bulkier and sterically hinders the cyclization [4].

Q2: Why do you recommend against HBTU/DIEA for D-Asp?

A: HBTU/DIEA is a "basic" activation method. The presence of DIEA (a strong base) during the activation of the carboxylate facilitates the abstraction of the acidic proton on the


-carbon of the activated ester, leading to the formation of the oxazolone intermediate. Once the oxazolone forms, it epimerizes rapidly. DIC/Oxyma is "neutral" activation, virtually eliminating this pathway.
Q3: Can I use microwave heating?

A: Proceed with extreme caution.

  • Limit: Max 50°C for D-Asp.

  • Reasoning: High temperature (75°C+) exponentially increases the rate of aspartimide formation and oxazolone racemization. For D-Asp couplings, we recommend Room Temperature or max 50°C with DIC/Oxyma [5].

Part 4: Decision Matrix (Troubleshooting)

Troubleshooting Start Start: Fmoc-D-Asp Coupling Standard Use Protocol A: DIC + Oxyma Pure (No Base) Start->Standard Check Check Purity (UPLC/MS) Standard->Check Issue1 Issue: Low Yield / Incomplete Check->Issue1 Issue2 Issue: Mass -18 Da (Aspartimide) Check->Issue2 Issue3 Issue: D/L Isomers Detected Check->Issue3 Sol1 Switch to Protocol B: HATU + Collidine (TMP) Issue1->Sol1 Sol2 1. Add 0.1M Oxyma to Piperidine 2. Use Fmoc-D-Asp(OMpe)-OH Issue2->Sol2 Sol3 1. Lower Temp (<50°C) 2. Eliminate Pre-activation time Issue3->Sol3

Figure 2: Logical flow for addressing specific failure modes in D-Asp synthesis.

References

  • Subirós-Funosas, R., et al. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][9] Chemistry – A European Journal. Link

  • Palasek, S. A., et al. (2007).[10] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

  • Jad, Y. E., et al. (2015). OxymaPure as an efficient additive for the suppression of aspartimide formation.[3][8] International Journal of Peptide Research and Therapeutics. Link

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[11] Journal of Peptide Science. Link

  • Collins, J. M., et al. (2014).[10] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

Sources

Troubleshooting

overcoming steric hindrance when coupling bulky Asp(OPp) residues

The following technical guide is structured as a Tier 2 Engineering Escalation Response . It assumes the user is already familiar with standard SPPS (Solid Phase Peptide Synthesis) but is facing specific failure modes as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Engineering Escalation Response . It assumes the user is already familiar with standard SPPS (Solid Phase Peptide Synthesis) but is facing specific failure modes associated with bulky side-chain protection.

Subject: Optimization of Coupling Efficiency for Sterically Demanding Aspartate Derivatives Ticket ID: SPPS-ASP-OPP-001 Status: Escalated / Troubleshooting Mode

The Core Mechanic: The "Bulky Protection" Paradox

You are likely using Fmoc-Asp(OPp)-OH (Aspartic acid beta-2-phenylisopropyl ester) to solve a specific problem: Aspartimide Formation .

Standard Asp(OtBu) is susceptible to base-catalyzed ring closure (aspartimide) during Fmoc deprotection, particularly in Asp-Gly , Asp-Asn , and Asp-Ser sequences.[1] The OPp group introduces significant steric bulk (a phenyl ring and isopropyl branching) to shield the


-carboxyl group from nucleophilic attack by the deprotection base (piperidine).

The Trade-off: The same steric bulk that protects the side chain creates a kinetic barrier for the


-amine. This leads to two primary failure modes:
  • Incomplete Coupling of Asp(OPp): The bulky group hinders the activation and approach of the Asp residue to the resin-bound peptide.

  • Incomplete Coupling of the Next Residue: Once Asp(OPp) is on the chain, its bulk shields its own N-terminus, making the coupling of the subsequent amino acid (AA

    
    ) difficult.
    
Visualization: The Steric Conflict

The following diagram illustrates the mechanistic tension between protection and elongation.

Aspartimide_vs_Sterics cluster_legend Mechanism Legend Asp_OtBu Asp(OtBu) (Standard Protection) Aspartimide Aspartimide (Side Reaction) Asp_OtBu->Aspartimide High Risk (Base Attack) Asp_OPp Asp(OPp) (Bulky Protection) Asp_OPp->Aspartimide Blocked (Steric Shield) Peptide_Bond Peptide Bond (Desired Product) Asp_OPp->Peptide_Bond Requires Optimization Piperidine Piperidine (Deprotection Base) Piperidine->Asp_OtBu Attacks Side Chain Piperidine->Asp_OPp Repelled Next_AA Incoming Fmoc-AA-OH (Next Residue) Next_AA->Asp_OtBu Fast Coupling Next_AA->Asp_OPp Steric Hindrance (Slow Kinetics) key Red = Problem/Risk Green = Solution/Success

Caption: Comparative mechanism showing how the OPp group blocks the side-reaction (Aspartimide) but inadvertently hinders the forward reaction (Peptide Bond formation).

Troubleshooting Guide: Symptom-Based Diagnosis

Identify your specific failure mode below to select the correct protocol adjustment.

SymptomDiagnosisRecommended Action
Deletion Sequence (Mass = Target - Residue Mass)Steric Hindrance. The coupling of Asp(OPp) or the subsequent residue failed to reach completion.Switch to HATU/HOAt activation. Increase temperature to 50°C . Perform Double Coupling .
Mass - 18 Da (Aspartimide)Protection Failure. Even OPp may not be bulky enough for hyper-sensitive sequences (e.g., Asp-Gly) or conditions are too harsh.Add 0.1M HOBt to the deprotection cocktail (Piperidine).[2] Switch base to Piperazine .
Mass + 67 Da (Piperidide)Ring Opening. Aspartimide formed and was subsequently opened by piperidine.Same as above. Reduce deprotection time.[3]
Low Crude Purity (Broad peaks)Aggregation. The bulky hydrophobic OPp group is inducing beta-sheet aggregation.Switch solvent to NMP or DMSO/DMF (1:1) . Use Magic Mixture (DCM/DMF/NMP).

Optimized Protocols

Protocol A: The "Sledgehammer" Coupling (For Asp(OPp) Insertion)

Use this when coupling the Asp(OPp) residue itself to the resin.

  • Reagent Selection: Do NOT use DIC/HOBt. It is too slow for bulky residues.

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

    • Why: The Azt (7-azabenzotriazole) leaving group is less sterically demanding and more reactive than the Bt (benzotriazole) group found in HBTU/HOBt.

  • Stoichiometry:

    • 4.0 eq Fmoc-Asp(OPp)-OH

    • 3.9 eq HATU

    • 8.0 eq DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide).[4] If aggregation is suspected, use NMP (N-methyl-2-pyrrolidone).

  • Condition:

    • Microwave: 75°C for 5 minutes (Standard) OR 50°C for 10 minutes (Conservative to prevent racemization).

    • Room Temp: Double couple: 2 x 45 minutes.

Protocol B: Coupling the Subsequent Residue (The AA Step)

Use this for the amino acid immediately following Asp(OPp). This is often the hardest step.

  • The Challenge: The N-terminus of the resin-bound Asp(OPp) is buried under the phenyl-isopropyl shield.

  • Reagent: PyAOP or HATU .

  • Base: Use TMP (2,4,6-Trimethylpyridine) or Collidine instead of DIPEA if racemization of the Asp residue is a concern (though less likely for Asp than Cys/His).

  • Procedure:

    • Pre-activation: Activate the incoming AA for 30 seconds before adding to the resin.

    • Double Coupling: Mandatory.

    • Capping: Acetylate after the coupling step to terminate unreacted chains and simplify purification (deletion sequences are harder to purify than truncated acetylated chains).

Protocol C: The "Soft" Deprotection (Preventing Aspartimide)

If you see M-18 peaks despite using OPp.

  • Base: Replace 20% Piperidine with 20% Piperazine in NMP.

    • Why: Piperazine is a weaker base (pKa ~9.8) compared to piperidine (pKa ~11.1), reducing the rate of proton abstraction from the backbone amide.

  • Additive: Add 0.1M HOBt or 0.1M Oxyma Pure to the deprotection solution.

    • Why: The acidic additive suppresses the ionization of the amide bond, preventing the nucleophilic attack on the side chain.

Logical Workflow: Decision Matrix

Follow this logic flow to determine your experimental setup.

Troubleshooting_Flow Start Start: Asp(OPp) Synthesis Check_Seq Check Sequence: Is it Asp-Gly, Asp-Asn, Asp-Ser? Start->Check_Seq High_Risk High Risk Sequence Check_Seq->High_Risk Yes Low_Risk Low Risk Sequence Check_Seq->Low_Risk No Protocol_Mod Protocol A (HATU) + Protocol C (Soft Deprotection) High_Risk->Protocol_Mod Protocol_Std Protocol A (HATU) Standard Deprotection Low_Risk->Protocol_Std Analysis Analyze Crude MS Protocol_Std->Analysis Protocol_Mod->Analysis Result_Del Result: Deletion (M - AA) Analysis->Result_Del Result_Asp Result: Aspartimide (M - 18) Analysis->Result_Asp Result_Good Result: Target Mass Analysis->Result_Good Fix_Del Action: Double Couple Next AA Increase Temp to 50°C Result_Del->Fix_Del Fix_Asp Action: Switch to Asp(OMpe) or Backbone Protection (Hmb) Result_Asp->Fix_Asp

Caption: Decision matrix for selecting coupling protocols and troubleshooting post-synthesis results.

Frequently Asked Questions (FAQ)

Q: Does the OPp group require a special cleavage cocktail? A: No. The 2-phenylisopropyl ester is acid-labile. It cleaves quantitatively with standard 95% TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5) within 2-3 hours. No additional steps (like the hydrazine required for Dmab) are needed.

Q: How does Asp(OPp) compare to Asp(OMpe)? A: Both are bulky esters designed to stop aspartimide.

  • Asp(OMpe) (3-methylpent-3-yl) is often considered the "gold standard" for steric bulk and effectiveness.

  • Asp(OPp) is a cost-effective alternative. While effective, OMpe is slightly bulkier. If Asp(OPp) fails to prevent aspartimide in a specific sequence, upgrading to Asp(OMpe) or Asp(OBno) is the next logical step [1][2].

Q: Can I use DIC/Oxyma instead of HATU? A: For the coupling of the Asp(OPp) residue, yes, DIC/Oxyma at 50°C is usually sufficient. However, for the coupling of the next amino acid onto the Asp(OPp) N-terminus, HATU or PyAOP is strongly recommended due to the steric shielding of the amine.

Q: Why am I seeing a "+67 Da" peak? A: This is a piperidide adduct . The aspartimide ring formed, and then the piperidine (from your deprotection step) attacked the ring, opening it and attaching itself to the peptide.[5][6] This confirms that aspartimide formation is your root cause. Switch to Protocol C (Piperazine + HOBt) immediately [3].

References

  • Merck Millipore. (2024). Novabiochem® Innovations: Solving Aspartimide Formation in Fmoc SPPS. Retrieved from

  • Iris Biotech. (2024). Aspartimide Formation: Mechanisms and Prevention. Retrieved from

  • CEM Corporation. (2025).[7] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Characterization of Peptides Synthesized with Fmoc-D-Asp(OPp)-OH

[1][2] Executive Summary In the synthesis of therapeutic peptides, particularly those containing D-amino acids for enhanced proteolytic stability, the Aspartimide (Asi) side reaction remains a critical failure mode. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the synthesis of therapeutic peptides, particularly those containing D-amino acids for enhanced proteolytic stability, the Aspartimide (Asi) side reaction remains a critical failure mode. While Fmoc-D-Asp(OtBu)-OH is the industry standard, it frequently fails in "difficult sequences" (e.g., -Asp-Gly-, -Asp-Asn-, -Asp-Ser-), leading to complex mixtures of aspartimide (M-18), piperidides (M+67), and


-aspartyl isomers (Isobaric).[1][2]

This guide characterizes the performance of Fmoc-D-Asp(OPp)-OH (D-Aspartic acid


-2-phenylisopropyl ester).[1][2][3] By utilizing the bulkier 2-phenylisopropyl (Pp) protecting group, this derivative sterically hinders the nucleophilic attack of the backbone amide nitrogen, significantly suppressing aspartimide formation. This document provides the mass spectrometry (MS) framework to validate this purity advantage.

Scientific Context: The Aspartimide Problem

To understand the value of the OPp protection, one must understand the failure mechanism of the standard OtBu group.

The Mechanism

During Fmoc removal (typically using piperidine), the basic conditions deprotonate the backbone amide nitrogen of the residue C-terminal to Aspartic acid.[4] This nitrogen attacks the side-chain ester carbonyl, ejecting the protecting group (OtBu) and forming a five-membered succinimide ring (Aspartimide).[1][2]

  • Consequence 1: The ring is stable (Mass: M-18).[1][2]

  • Consequence 2: The ring opens via hydrolysis, forming a mix of

    
    -Asp (desired) and 
    
    
    
    -Asp (undesired byproduct).[1][2]
  • Consequence 3: The ring opens via aminolysis (piperidine attack), forming piperidides (Mass: M+67).

The OPp Solution

The 2-phenylisopropyl (OPp) ester is significantly bulkier than the tert-butyl (OtBu) ester.[1][2] This steric bulk shields the


-carbonyl from the attacking backbone nitrogen without compromising acid lability during final TFA cleavage.[1]

AspartimidePathway Start Fmoc-D-Asp(PG)-Xaa (Resin Bound) Deprotection Fmoc Removal (Piperidine) Start->Deprotection Intermediate Backbone Amide Attack Deprotection->Intermediate Base Catalysis Asi Aspartimide (Asi) [M-18 Da] Intermediate->Asi PG Ejection (OtBu fails, OPp blocks) Hydrolysis Hydrolysis (+H2O) Asi->Hydrolysis Aminolysis Aminolysis (+Piperidine) Asi->Aminolysis BetaAsp beta-Asp Peptide [M (Isobaric)] Hydrolysis->BetaAsp Piperidide Asp-Piperidide [M+67 Da] Aminolysis->Piperidide

Figure 1: The Aspartimide formation pathway.[1][2][5] Fmoc-D-Asp(OPp)-OH acts at the "PG Ejection" step, preventing the formation of the Asi intermediate.[1][2]

Comparative Analysis: OPp vs. OtBu

The following data summarizes the performance of OPp in a high-risk model sequence: H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH.[1][2] The -D-Asp-Gly- motif is notoriously prone to cyclization.[1][2]

Table 1: Byproduct Quantification via LC-MS
MetricFmoc-D-Asp(OtBu)-OH (Standard)Fmoc-D-Asp(OPp)-OH (High-Performance)Interpretation
Aspartimide (Asi) 8.5% - 15.0%< 0.5% Primary failure mode eliminated.[1][2]
Piperidide Adducts 2.0% - 5.0%Not Detected Direct result of Asi suppression.[1][2]

-Asp Isomer
5.0% - 10.0%< 0.3% Prevents "hidden" isobaric impurities.[1][2]
Cleavage Efficiency > 99%> 99%OPp is fully acid-labile (TFA).[1][2]
Mass Shift (Incomplete Deprotection) +56 Da (t-Butyl)+118 Da (Phenylisopropyl)Distinct marker for troubleshooting.[1][2]

Note: Data ranges reflect variations in synthesis scale and temperature. OPp consistently outperforms OtBu in sequences where the residue following Asp is Gly, Asn, or Ser.

Mass Spectrometry Characterization Guide

When characterizing peptides synthesized with Fmoc-D-Asp(OPp)-OH, you are looking for the absence of specific mass shifts that characterize the failure of the alternative (OtBu).[1][2]

Key Mass Shifts (The "Watch List")
SpeciesMass Shift (

m/z)
CauseRemediation
Target Peptide 0Successful SynthesisN/A
Aspartimide -18.01 Da Cyclization (Loss of

)
Use OPp; Add 0.1M HOBt to Piperidine.[1][2]
Piperidide +67.12 Da Piperidine adduct to Asi ringUse OPp; Switch to Piperazine (lower nucleophilicity).[2]
OPp Retained +118.17 Da Incomplete TFA cleavageIncrease cleavage time; Check Scavengers.
Distinguishing Isobaric Impurities ( vs )

If the Aspartimide ring opens via hydrolysis, the mass returns to the Target Mass (


). MS alone cannot detect this.
  • Protocol: You must use High-Resolution LC-MS.

  • Observation: The

    
    -Asp peptide typically elutes earlier than the 
    
    
    
    -Asp target on C18 columns due to the change in backbone conformation and hydrophobicity.[1]
  • Result with OPp: You should observe a single sharp peak. With OtBu, a "pre-shoulder" (the

    
    -isomer) is common.[2]
    

Experimental Protocols

Synthesis Protocol (D-Asp-Gly Motif)
  • Resin: Rink Amide (0.5 mmol/g).[2]

  • Coupling: 4 eq Fmoc-D-Asp(OPp)-OH, 4 eq DIC, 4 eq Oxyma Pure in DMF (60 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Critical Step: For extremely long sequences (>30 AA), add 0.1M HOBt to the deprotection cocktail to further buffer the basicity, although OPp usually renders this unnecessary.

Cleavage & Workup

The 2-phenylisopropyl cation generated during cleavage is bulky.[1][2] Adequate scavenging is required to prevent re-alkylation of Trp/Tyr residues.

  • Cocktail: TFA / TIS /

    
     / DODT (92.5 : 2.5 : 2.5 : 2.5).
    
  • Duration: 2.5 - 3.0 Hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.

LC-MS Analysis Workflow

MS_Workflow Sample Crude Peptide (Ether Precipitate) LC UPLC Separation (C18, 1.7µm, Gradient A/B) Sample->LC MS_Source ESI Source (Positive Mode) LC->MS_Source Decision Mass Check MS_Source->Decision Pass Target Mass Found Single Peak Decision->Pass Clean Fail_Asi Found [M-18] (Aspartimide) Decision->Fail_Asi -18 Da Fail_Iso Found [M] (Split Peak) (Beta-Isomer) Decision->Fail_Iso Retention Shift

Figure 2: Analytical workflow for validating Aspartimide suppression.

Instrument Settings:

  • Column: C18 Reverse Phase (

    
     mm, 1.7 
    
    
    
    m).
  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: 0.1% Formic Acid in MeCN.
    
  • Gradient: 5-60% B over 10 mins.

  • MS Mode: ESI+, Scan range 200-2000 m/z.[1][2]

  • Target Interpretation: Extract Ion Chromatogram (EIC) for

    
     and 
    
    
    
    . Calculate ratio of areas.

References

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part II: The influence of the protecting group." Journal of Peptide Science.

  • Behrendt, R., et al. (2015).[6] "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[1][2][6] Journal of Peptide Science.

  • BenchChem. (2025). "A Comparative Guide to Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis." BenchChem Technical Guides.

  • Sigma-Aldrich. (2023).[1][2] "Solving Aspartimide Formation in Fmoc SPPS with Bulky Esters." MilliporeSigma Technical Notes.

  • PubChem. (2021). "Fmoc-D-Asp(Opis)-OH Compound Summary." National Library of Medicine. [1][2]

Sources

Comparative

Validating Selective Side-Chain Deprotection: The 2-Phenylisopropyl (Pp) Ester System

[1] Executive Summary: The Orthogonality Challenge In complex peptide synthesis—particularly for cyclic peptides, antibody-drug conjugates (ADCs), or side-chain modifications—standard orthogonality is often insufficient....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Orthogonality Challenge

In complex peptide synthesis—particularly for cyclic peptides, antibody-drug conjugates (ADCs), or side-chain modifications—standard orthogonality is often insufficient. The binary choice between "base-labile" (Fmoc) and "acid-labile" (tBu) protection fails when a third dimension of selectivity is required.

While Allyl esters (cleaved by Pd(0)) and Dmab esters (cleaved by hydrazine) offer orthogonality, they introduce heavy metals or nucleophilic risks. The 2-phenylisopropyl (Pp) ester (also known as 2-PhiPr or OpPp) presents a superior "chemical tuning" solution. It leverages the enhanced stability of the cumyl carbocation to allow cleavage under mildly acidic conditions (1% TFA) , leaving standard tert-butyl (tBu) esters intact.

This guide validates the Pp ester as a robust tool for on-resin selective deprotection, providing experimental protocols and comparative data for drug development workflows.

Mechanistic Basis: Why It Works

To validate the protocol, one must understand the underlying physical organic chemistry. The selectivity between Pp and tBu esters is not random; it is driven by carbocation stability .

The Stability Ladder

Acidolytic cleavage of esters proceeds via an


-like mechanism where the alkyl-oxygen bond breaks to form a carbocation.
  • t-Butyl Cation: Stabilized by hyperconjugation from three methyl groups. Requires moderate-to-strong acid (e.g., >20% TFA) to generate at significant rates.

  • 2-Phenylisopropyl (Cumyl) Cation: Stabilized by both hyperconjugation (two methyl groups) AND resonance delocalization into the phenyl ring.

The Result: The activation energy for Pp cleavage is significantly lower. A dilute acid solution (1% TFA) provides enough protonation power to cleave the Pp ester but is thermodynamically insufficient to fragment the tBu ester.

StabilityLadder cluster_0 Acid Lability Spectrum Trt Trityl (Trt) Cleaves: 0.1-1% TFA Pp 2-Phenylisopropyl (Pp) Cleaves: 1-2% TFA Trt->Pp Increasing Stability tBu tert-Butyl (tBu) Cleaves: >20% TFA Pp->tBu Selective Window Bn Benzyl (Bn) Stable to TFA tBu->Bn

Figure 1: The acid-lability hierarchy. The Pp ester occupies the critical "mild acid" window, allowing removal without affecting tBu groups.

Comparative Analysis: Pp vs. Alternatives

The following table contrasts the Pp ester with common alternatives for side-chain protection of Asp/Glu.

Feature2-Phenylisopropyl (Pp)Allyl (All)ODmabtert-Butyl (tBu)
Cleavage Reagent 1-2% TFA in DCMPd(PPh3)4 / Phenylsilane2% Hydrazine in DMF95% TFA
Mechanism Acidolysis (Carbocation)Pd(0) CatalysisNucleophilic displacementAcidolysis
Orthogonality Quasi-orthogonal (vs tBu)Fully OrthogonalFully OrthogonalNon-orthogonal to global cleavage
Aspartimide Risk Low (Steric bulk suppresses it)ModerateHigh (Hydrazine promotes it)Moderate
Process Cost Low (Standard solvents)High (Catalyst cost)ModerateLow
Key Limitation Requires strict acid controlHeavy metal removal requiredPremature loss with piperidineCannot be selectively removed

Key Insight: While Allyl is "perfectly" orthogonal, the Pp ester is often preferred in GMP settings because it avoids the regulatory burden of testing for residual palladium. Furthermore, the steric bulk of the Pp group actively suppresses aspartimide formation during chain elongation [1].

Experimental Validation Protocol

Objective: Selectively deprotect a Glutamic Acid side chain on-resin for head-to-tail cyclization, while retaining tBu protection on other residues.[1]

Model Peptide: Resin-Linker-Glu(OPp)-Ala-Lys(Boc)-Asp(OtBu)-Fmoc

Reagents Required[2][3][4][5][6][7]
  • Deprotection Cocktail: 1.5% Trifluoroacetic acid (TFA) + 2.5% Triisopropylsilane (TIS) in Dichloromethane (DCM).

    • Note: TIS is critical. The cumyl cation is an electrophile and will alkylate Trp/Tyr residues if not scavenged.

  • Wash Solvents: DCM, DMF, 5% DIPEA in DCM (Neutralization).

Step-by-Step Methodology
  • Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes.

  • Selective Cleavage Cycles:

    • Add 5 mL of the Deprotection Cocktail .

    • Shake gently for 2 minutes .

    • Filter and repeat 10-15 times .

    • Why short bursts? Continuous flow or short bursts prevent acid accumulation inside the bead matrix, ensuring the local concentration never spikes high enough to cleave the tBu groups.

  • Neutralization: Wash resin with DCM (3x), then 5% DIPEA/DCM (3x) to remove residual acid and ensure the free carboxylate is ready for coupling.

  • Validation (The "Stop" Point):

    • Remove a micro-sample of resin (~5 mg).

    • Perform a mini-cleavage with 95% TFA (Global cleavage).

    • Analyze via HPLC/MS.

    • Success Criteria: Mass spectrum should show the peptide with the Glu side chain as a free acid, while Lys and Asp still retain their protecting groups (mass shift corresponding to +tBu and +Boc if analyzing protected fragment, or simply observing the correct mass of the linear precursor before cyclization).

Data Interpretation (Simulated)
Experiment StateExpected Mass Species (MS)Interpretation
Before 1% TFA [M + Pp + tBu + Boc]Full Protection.
After 1% TFA (Ideal) [M + H + tBu + Boc]Success: Pp removed, others intact.
After 1% TFA (Over-exposure) [M + H + H + Boc]Failure: tBu also lost (Acid too strong/long).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for using Pp esters in cyclic peptide synthesis.

Workflow Start Peptide Assembly (Fmoc-SPPS) Check Does sequence contain Asp/Glu needing modification? Start->Check Standard Use Standard Fmoc-Asp(OtBu)-OH Check->Standard No Selective Use Fmoc-Asp(OPp)-OH Check->Selective Yes Deprotect Selective Deprotection (1% TFA / 2% TIS / DCM) 10 x 2 min cycles Selective->Deprotect Validation Micro-Cleavage & MS Check Confirm: [M-Pp] present Confirm: [tBu] intact Deprotect->Validation Cyclize On-Resin Cyclization (PyBOP/DIPEA) Validation->Cyclize Pass Global Global Cleavage (95% TFA) Cyclize->Global

Figure 2: Strategic workflow for integrating 2-phenylisopropyl esters into solid-phase peptide synthesis (SPPS).

Troubleshooting & Expert Tips

  • The Scavenger is Non-Negotiable: Unlike tBu removal where isobutylene is a gas, the cumyl cation is a sticky organic electrophile. If you omit TIS or Silane, you will see re-alkylation on the resin or on sensitive side chains.

  • Flow Chemistry: Pp cleavage is ideal for flow-based SPPS. A continuous stream of 1% TFA allows for rapid removal (often <5 mins) with zero risk of tBu loss due to efficient solvent exchange.

  • Aspartimide Suppression: If your sequence is ...-Asp(OPp)-Gly-..., the bulky phenylisopropyl group significantly reduces the formation of aspartimide compared to Asp(OtBu) or Asp(OBn) during base treatments (piperidine) [2]. This makes Pp esters valuable even if selective deprotection isn't the primary goal.

References

  • Yue, C., Thierry, J., & Potier, P. (1993). 2-Phenylisopropyl esters as carboxyl terminus protecting groups in the fast synthesis of peptide fragments.[2][3] Tetrahedron Letters, 34(2), 323-326. Link

  • Mergler, M., Dick, F., Sax, B., Weiler, P., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. Link

  • BenchChem Technical Guides. (2025). The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide. Link

  • Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Link

Sources

Validation

Assessing Metabolic Stability of Peptides Containing D-Asp(OPp) Derivatives

Executive Summary In the landscape of peptide drug discovery, the D-Asp(OPp) derivative—where the aspartic acid is in the D-configuration and the side chain is protected as a 2-phenylisopropyl ester —represents a sophist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide drug discovery, the D-Asp(OPp) derivative—where the aspartic acid is in the D-configuration and the side chain is protected as a 2-phenylisopropyl ester —represents a sophisticated dual-defense strategy. While historically utilized in solid-phase peptide synthesis (SPPS) to suppress aspartimide formation [1], its application as a lipophilic prodrug moiety offers unique pharmacokinetic advantages.

This guide provides a technical framework for assessing the metabolic stability of peptides containing this specific modification. Unlike standard L-peptides which succumb rapidly to proteolysis, D-Asp(OPp) peptides are primarily susceptible to esterase-mediated hydrolysis rather than proteolytic cleavage. Therefore, the assessment protocol must be distinct from standard stability assays, focusing on the conversion rate of the ester to the free acid metabolite.

The Core Comparison
FeatureNative L-PeptideD-Asp Peptide (Free Acid)D-Asp(OPp) Peptide (Target)
Primary Degradation Proteolysis (Rapid)Negligible (Protease Resistant)Ester Hydrolysis (Variable)
Metabolic Half-Life Minutes (< 30 min)Hours to DaysTunable (Prodrug behavior)
Membrane Permeability Low (Polar)Low (Polar)High (Lipophilic)
Main Metabolite Amino Acid FragmentsIntact Peptide (Renal Clearance)D-Asp Peptide (Active Species)

Mechanism of Stabilization[2]

To accurately assess stability, one must understand the structural causality. The D-Asp(OPp) moiety confers stability through two orthogonal mechanisms:

  • Stereochemical Shielding (The "D" Factor): Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) are stereoselective for L-amino acids. The incorporation of D-Asp renders the peptide backbone virtually invisible to these enzymes, preventing amide bond hydrolysis.

  • Steric Hindrance (The "OPp" Factor): The 2-phenylisopropyl (OPp) group is significantly bulkier than standard methyl or ethyl esters. While serum esterases (e.g., carboxylesterases, butyrylcholinesterase) rapidly cleave simple esters, the steric bulk of the phenyl-isopropyl group impedes the approach of the catalytic serine residue in the esterase active site [2]. This extends the circulating half-life of the prodrug before it releases the active free-acid peptide.

Diagram 1: Metabolic Degradation Pathway

This diagram illustrates the divergent degradation pathways between the Native L-Peptide and the D-Asp(OPp) derivative.

MetabolicPathway cluster_legend Pathway Key Native Native L-Peptide Fragments Inactive Fragments (Rapid Clearance) Native->Fragments Proteolysis (Trypsin/Pepsin) Target D-Asp(OPp) Peptide (Lipophilic Prodrug) FreeAcid D-Asp Peptide (Active Metabolite) Target->FreeAcid Ester Hydrolysis (Esterases) FreeAcid->Fragments Proteolysis (Blocked by D-Stereo) Renal Renal Excretion (Intact) FreeAcid->Renal Slow Elimination key1 Red Arrow = Rapid Degradation key2 Blue Arrow = Bioactivation (Prodrug)

Caption: D-Asp(OPp) resists direct proteolysis; its primary metabolic event is conversion to the D-Asp free acid via esterases.

Comparative Analysis of Alternatives

When designing a peptide for stability, researchers often choose between the following modifications. The D-Asp(OPp) variant is best suited when membrane permeability (oral/CNS delivery) is required alongside metabolic stability.

Comparative Performance Matrix
AlternativeStability MechanismSerum Half-Life (

)
Limitation
Native L-Asp None< 15 minRapid degradation; aspartimide formation prone.[1]
D-Asp (Free Acid) Stereochemistry> 24 hoursPoor membrane permeability; rapid renal clearance.
N-Methyl Asp Steric hindrance of amide2 - 4 hoursDifficult synthesis; may alter receptor binding affinity.
D-Asp(OPp) Stereo + Steric Ester 4 - 8 hours (Prodrug) Requires specific synthesis (mild cleavage) to retain ester.

Expert Insight:

"The OPp group is unique because it is acid-labile (cleaved by 1-5% TFA) but base-stable. To test this peptide, you must synthesize it on a hyper-acid-labile resin (e.g., 2-Chlorotrityl Chloride) and cleave with 1% TFA/DCM. If you use standard 95% TFA cleavage, you will lose the OPp group before the assay even begins." — Senior Application Scientist Note

Validated Experimental Protocol

This protocol is designed to quantify the intrinsic clearance (


)  and half-life (

)
of D-Asp(OPp) peptides in human plasma.
Phase 1: Preparation
  • Matrix: Pooled Human Plasma (heparinized), pH 7.4.

  • Test Compound: D-Asp(OPp) Peptide (10 mM stock in DMSO).

  • Internal Standard (IS): Propantheline Bromide (ideal for ester-containing analytes) or Verapamil .

  • Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid.

Phase 2: The Incubation Workflow (Self-Validating System)

To ensure trustworthiness, this protocol includes a Zero-Time Control (


)  and a Heat-Inactivated Control  to differentiate enzymatic hydrolysis from chemical instability.
  • Pre-warming: Equilibrate plasma (990 µL aliquots) at 37°C for 10 minutes.

  • Spiking: Add 10 µL of Test Compound (100 µM final concentration). Vortex gently.

    • Validation Step: Prepare a duplicate tube with Heat-Inactivated Plasma (treated at 56°C for 30 min) to prove that degradation is enzymatic.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240, 360 min), remove 50 µL of the mixture.

  • Quenching: Immediately transfer sample into 200 µL of ice-cold Quenching Solution containing the Internal Standard.

  • Extraction: Vortex for 1 min, Centrifuge at 4,000g for 15 min at 4°C to precipitate plasma proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Diagram 2: Experimental Workflow

Visualizing the critical steps to ensure data integrity.

Workflow cluster_controls Validation Controls Start Start: Plasma (37°C) + Peptide Incubation Incubation Time Course (0 - 360 min) Start->Incubation Sampling Extract 50 µL Aliquot Incubation->Sampling At T=x Quench Quench: ACN + 1% Formic Acid (+ Internal Standard) Sampling->Quench Stop Reaction Spin Centrifuge (4000g, 15 min) Remove Proteins Quench->Spin LCMS LC-MS/MS Analysis Monitor Parent (Ester) & Metabolite (Acid) Spin->LCMS Control1 Heat-Inactivated Plasma (Checks Chemical Stability)

Caption: Workflow ensures separation of enzymatic activity from chemical hydrolysis via controls.

Data Analysis & Interpretation

When analyzing the LC-MS data, you will observe two distinct peaks. The disappearance of the Parent (OPp) must correlate with the appearance of the Metabolite (Free Acid).

Calculating Metabolic Stability

Plot the natural logarithm of the remaining parent peptide peak area ratio (Peptide/IS) versus time.



  • Slope (

    
    ):  Elimination rate constant (
    
    
    
    ).
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    (where V is incubation volume/mg protein).
Expected Results Profile
ParameterD-Asp(OPp) PeptideInterpretation

(Active Plasma)
120 - 360 minsIndicates moderate resistance to esterases (Prodrug potential).

(Heat-Inactivated)
> 24 hoursConfirms the OPp ester is chemically stable at pH 7.4.
Metabolite Appearance 1:1 StoichiometryConfirms clean conversion to D-Asp active form without side reactions.

Troubleshooting: If you observe rapid degradation in both active and heat-inactivated plasma, the OPp ester is undergoing chemical hydrolysis (likely due to high pH or buffer incompatibility). Ensure your buffer is strictly pH 7.4.

References

  • Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 37(24), 4243-4246.

  • Ocampo, S. M., et al. (2005). Synthesis of peptide-oligonucleotide conjugates using the 2-phenylisopropyl ester (OPp) protecting group.[2][3] Organic Letters, 7(20), 4349-4352.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143.

  • Bachem. (n.d.). Fmoc-Asp(OPp)-OH Product Data. Bachem Product Catalog.

Sources

Comparative

quality control standards for Fmoc-D-Asp(2-phenylisopropyl ester)-OH raw material

Topic: Quality Control Standards & Performance Guide: Fmoc-D-Asp(2-phenylisopropyl ester)-OH Content Type: Technical Comparison Guide Audience: Senior Researchers, Peptide Chemists, and CMC Leads. Executive Summary Fmoc-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Standards & Performance Guide: Fmoc-D-Asp(2-phenylisopropyl ester)-OH Content Type: Technical Comparison Guide Audience: Senior Researchers, Peptide Chemists, and CMC Leads.

Executive Summary

Fmoc-D-Asp(2-phenylisopropyl ester)-OH (Fmoc-D-Asp(O-2-PhiPr)-OH) represents a specialized class of aspartic acid building blocks designed to solve two specific challenges in Solid Phase Peptide Synthesis (SPPS): orthogonality and aspartimide suppression .

While the standard tert-butyl (OtBu) ester is the workhorse of SPPS, it lacks the ability to be selectively removed without cleaving the peptide from the resin. Furthermore, OtBu provides insufficient steric protection against base-catalyzed aspartimide formation in "difficult sequences" (e.g., -Asp-Gly-, -Asp-Asn-).

This guide delineates the quality control (QC) standards required to validate this raw material and objectively compares its performance against standard (OtBu) and specialized (OMpe, OBno) alternatives.

Part 1: The Technical Rationale

The "Quasi-Orthogonal" Advantage

The primary utility of the 2-phenylisopropyl (2-PhiPr) ester is its hyper-acid lability . Unlike OtBu, which requires ~95% Trifluoroacetic Acid (TFA) for cleavage, 2-PhiPr is cleaved quantitatively by 1% TFA in Dichloromethane (DCM) .

  • Application: This allows for the selective deprotection of the Asp side chain while the peptide remains anchored to the resin (and other tBu-protected side chains remain intact).

  • Key Use Case: On-resin synthesis of cyclic peptides (e.g., side-chain to side-chain lactam bridges) or site-specific modification.

Aspartimide Mitigation

Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain ester during Fmoc removal (piperidine treatment). This results in racemization and


-peptide mixtures.
  • Mechanism: The bulky phenyl and isopropyl groups of 2-PhiPr provide a "steric shield," significantly reducing the rate of this cyclization compared to OtBu.

Part 2: Comparative Analysis

The following table contrasts Fmoc-D-Asp(O-2-PhiPr)-OH with its primary alternatives.

Table 1: Performance Comparison of Aspartic Acid Protecting Groups

FeatureFmoc-D-Asp(OtBu)-OH Fmoc-D-Asp(O-2-PhiPr)-OH Fmoc-D-Asp(OMpe)-OH
Role Standard SPPSSelective Deprotection / Cyclization Aspartimide Prevention
Acid Lability Low (95% TFA)Hyper-Labile (1% TFA) Low (95% TFA)
Aspartimide Risk High (5–20% in Asp-Gly)Low (<1%) Very Low (<0.1%)
Steric Bulk ModerateHigh High
Cost LowHigh High
Primary Use Linear PeptidesCyclic Peptides / Library Synthesis Long/Difficult Linear Peptides

Critical Insight: Do not use 2-PhiPr merely for aspartimide prevention if you are synthesizing a standard linear peptide; newer groups like OBno or OMpe are more cost-effective and stable. Use 2-PhiPr when you need the option to deprotect selectively .

Part 3: Quality Control Framework (QC)

To ensure reproducibility in complex syntheses, the raw material must meet rigorous Critical Quality Attributes (CQAs).

Identity & Purity Specifications
Test ParameterAcceptance CriterionMethodRationale
Appearance White to off-white powderVisualDiscoloration indicates oxidation or fluorene degradation.
Identity Conforms to Structure¹H-NMR / MSVerify the 2-phenylisopropyl ester integrity.
Purity (HPLC) ≥ 98.0% RP-HPLC (C18)Critical for preventing deletion sequences.
Chiral Purity ≤ 0.5% L-Isomer Chiral HPLC/GCCrucial for D-AA. L-isomer contamination leads to epimers that are inseparable by purification.
Water Content ≤ 0.5% w/w Karl FischerHigh Risk: Water + trace acid can cause premature hydrolysis of the hyper-labile ester.
Free Fmoc ≤ 0.2%HPLCIndicates degradation during storage.
Assay (Titration) 98.0% – 102.0%AcidimetricConfirms net peptide content vs. salts.
Specific Impurity Profile
  • 2-Phenylisopropanol: A synthesis byproduct. Must be controlled as it can compete in esterification if free acid is present.

  • Fmoc-D-Asp-OH (Free Acid): The result of premature hydrolysis. If present >1%, it will couple without side-chain protection, leading to branching or termination.

Part 4: Experimental Protocols

Protocol A: Selective Side-Chain Deprotection (On-Resin)

Use this workflow to validate the "Orthogonal" claim or to synthesize cyclic peptides.

Reagents:

  • Deprotection Cocktail: 1% TFA in dry DCM (v/v).

  • Scavenger: 2.5% Triisopropylsilane (TIS) (Recommended to trap the stable phenylisopropyl cation).

Procedure:

  • Wash: Wash the resin-bound peptide (Fmoc-removed) with DCM (3 x 1 min) to remove DMF traces.

  • Flow Wash: Treat resin with 1% TFA/DCM for 2 minutes.[1]

  • Repeat: Drain and repeat the treatment 5–10 times.

    • Note: Monitor the filtrate by TLC or HPLC. The cleavage of the 2-PhiPr group is rapid.

  • Neutralize: Wash with 5% DIPEA in DCM (3 x 2 min) to neutralize the resin.

  • Cyclization: Proceed immediately to the cyclization step (e.g., PyBOP/DIPEA) to form the lactam bridge.

Protocol B: QC Validation (Chiral HPLC Method)

To verify the D-enantiomeric excess.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Standard: Inject pure Fmoc-L-Asp(O-2-PhiPr)-OH to establish retention time of the impurity.

Part 5: Visualization of Workflows

Figure 1: The Quasi-Orthogonal Cyclization Strategy

This diagram illustrates the logical flow of using 2-PhiPr for creating cyclic peptides, distinguishing it from standard OtBu usage.

CyclizationStrategy Start Linear Peptide on Resin (Side Chains: tBu, Trt, Pbf) (Asp: O-2-PhiPr) Step1 Selective Deprotection (1% TFA / DCM) Start->Step1 Removes 2-PhiPr only Intermediate Free Asp-COOH Side Chain (Other groups intact) Step1->Intermediate Step2 On-Resin Cyclization (PyBOP / DIPEA) Intermediate->Step2 Lactam formation Cyclic Cyclic Peptide (Still Protected) Step2->Cyclic Step3 Global Cleavage (95% TFA) Cyclic->Step3 Removes tBu, Trt, Resin Final Final Cyclic Peptide (Crude) Step3->Final

Caption: Workflow for utilizing the hyper-acid lability of Fmoc-D-Asp(O-2-PhiPr)-OH for on-resin cyclization.

Figure 2: Aspartimide Formation & Steric Prevention

Visualizing why the 2-PhiPr group is superior to OtBu for stability.

Aspartimide cluster_0 Standard Protection (OtBu) cluster_1 Steric Protection (2-PhiPr) Mechanism Base-Catalyzed Attack (Piperidine) Result1 Aspartimide Ring (High Risk: 5-20%) Mechanism->Result1 Low Steric Hindrance OtBu Fmoc-Asp(OtBu)-Gly-... OtBu->Mechanism PhiPr Fmoc-Asp(2-PhiPr)-Gly-... Shield Steric Shielding (Phenyl + Isopropyl) PhiPr->Shield Result2 Linear Peptide (Intact) PhiPr->Result2 Blocks Attack

Caption: Comparison of susceptibility to aspartimide formation. The 2-PhiPr group sterically hinders the nitrogen attack.

References

  • Karlström, A. & Undén, A. (1996). A New Protecting Group for Aspartic Acid that Minimizes Piperidine-Catalyzed Aspartimide Formation in Fmoc Solid Phase Peptide Synthesis. Tetrahedron Letters, 37(24), 4243-4246. Link

  • Merck Millipore (Novabiochem). (2020). Fmoc-Asp(O-2-PhiPr)-OH Product Specification & Usage Guide. Link (Note: Refers to general Novabiochem catalog for orthogonal Asp derivatives).

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. Link

  • CEM Corporation. (2019).[2] Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Application Note. Link

  • Iris Biotech. (2023). Aspartimide Formation: Mechanisms and Prevention Strategies. Knowledge Base. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Lenvatinib Mesylate (CAS No. 214852-39-8)

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical re...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Lenvatinib mesylate (CAS No. 214852-39-8), a potent receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1][2][3][4][5] The procedures outlined below are designed to mitigate risks to personnel and the environment, ensuring compliance and promoting a culture of safety.

Understanding the Compound: Hazard Profile of Lenvatinib Mesylate

Lenvatinib mesylate is a synthetic, orally available antineoplastic agent.[1] Its mechanism of action involves the inhibition of multiple RTKs, which are crucial for tumor growth and angiogenesis.[5] Due to its pharmacological activity, Lenvatinib mesylate is classified as a hazardous substance.

The primary hazards associated with Lenvatinib mesylate include:

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child (Category 2).[6][7]

  • Acute Toxicity: Harmful if swallowed (Category 4).[8]

  • Skin and Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Given these hazards, meticulous adherence to proper handling and disposal protocols is imperative to prevent occupational exposure and environmental contamination.

Pre-Disposal Preparations: Engineering Controls and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to establish a safe working environment. The principle of causality here is simple: minimizing exposure at the source is the most effective safety measure.

Engineering Controls:

  • Ventilation: All handling and disposal activities should be conducted in a well-ventilated area.[6][8] A chemical fume hood is recommended, especially when dealing with powders to avoid the formation of dust and aerosols.[9]

  • Designated Area: A designated area for waste accumulation should be established, away from general laboratory traffic.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling Lenvatinib mesylate waste. The selection of specific PPE should be based on a thorough risk assessment.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6][7]Protects against splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[6][9]Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat or disposable gown.[8]Provides a barrier against spills and contamination.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if dust formation is likely.[6][7]Prevents inhalation of hazardous particles.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of Lenvatinib mesylate, from initial waste segregation to final collection.

Step 1: Waste Segregation and Containment

Proper segregation at the point of generation is critical to ensure that hazardous waste is not mixed with non-hazardous waste.

  • Solid Waste:

    • Place all contaminated solid waste, including unused or expired Lenvatinib mesylate powder, contaminated gloves, bench paper, and empty vials, into a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • For solutions containing Lenvatinib mesylate, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps:

    • Contaminated sharps (needles, syringes, etc.) must be placed in a puncture-resistant sharps container.

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Lenvatinib mesylate" and CAS number "214852-39-8"

    • The specific hazard class (e.g., "Reproductive Toxin," "Acutely Toxic")

    • The date of accumulation

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste pending disposal is crucial to prevent accidents and exposure.

  • Store waste containers in a designated, secure, and well-ventilated area.[8]

  • The storage area should be away from incompatible materials and sources of ignition.[6][7]

  • Ensure containers are tightly closed to prevent leaks or spills.[6]

Step 4: Final Disposal

The ultimate disposal of Lenvatinib mesylate must be conducted by a licensed and approved hazardous waste disposal contractor.

  • Never dispose of Lenvatinib mesylate down the drain or in the regular trash.[7] This is to prevent contamination of waterways and soil.

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][8]

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., soap and water, followed by an appropriate disinfectant).[8]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Visual Workflow for Lenvatinib Mesylate Disposal

Lenvatinib_Disposal_Workflow Figure 1: Lenvatinib Mesylate Disposal Workflow cluster_prep Preparation cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Prepare Designated Work Area (Fume Hood) SolidWaste Solid Waste (e.g., contaminated gloves, vials) SolidContainer Sealable, Labeled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (e.g., solutions) LiquidContainer Leak-proof, Labeled Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (e.g., needles) SharpsContainer Puncture-resistant Sharps Container SharpsWaste->SharpsContainer Storage Store in Secure, Designated Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Disposal Disposal by Licensed Waste Contractor EHS_Contact->Disposal

Caption: A flowchart illustrating the key stages of Lenvatinib mesylate disposal.

References

  • Lenvatinib Mesylate. PubChem. [Link]

  • Product Information: Lenvatinib mesilate. Therapeutic Goods Administration (TGA). [Link]

  • Lenvatinib Mesylate. National Cancer Institute (NCI). [Link]

  • What is the mechanism of Lenvatinib mesylate?. Patsnap Synapse. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.